molecular formula C7H6F3NO2S B1371509 Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate CAS No. 79247-86-2

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Cat. No.: B1371509
CAS No.: 79247-86-2
M. Wt: 225.19 g/mol
InChI Key: PSTFYCCCZHOTHW-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C7H6F3NO2S and its molecular weight is 225.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTFYCCCZHOTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634968
Record name Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
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Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-86-2
Record name Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79247-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80634968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a valuable building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds like thiazole can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1] This document will delve into the primary synthetic route, the renowned Hantzsch thiazole synthesis, detailing the precursor synthesis, reaction mechanism, and a comprehensive experimental protocol.

The Significance of Trifluoromethylated Thiazoles in Drug Discovery

The introduction of fluorine and fluorinated groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design.[1] The unique electronic properties of the CF3 group can profoundly influence a molecule's physicochemical characteristics.[1] In the context of thiazole-based drug candidates, the CF3 moiety can serve to block metabolic pathways, enhance membrane permeability, and increase the compound's binding affinity to its biological target. This makes trifluoromethylated thiazoles, such as this compound, highly sought-after intermediates in the synthesis of novel therapeutics and agrochemicals.[2]

Primary Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 3-bromo-1,1,1-trifluoropropan-2-one and ethyl thiooxamate.

Logical Flow of the Hantzsch Synthesis

Hantzsch_Synthesis_Flow cluster_precursors Precursor Synthesis cluster_main_reaction Hantzsch Thiazole Synthesis cluster_product Final Product 3_bromo_ketone 3-Bromo-1,1,1-trifluoropropan-2-one reaction Cyclocondensation 3_bromo_ketone->reaction ethyl_thiooxamate Ethyl Thiooxamate ethyl_thiooxamate->reaction product This compound reaction->product

Caption: General workflow for the synthesis of this compound via the Hantzsch pathway.

Precursor Synthesis

2.1.1. Synthesis of 3-Bromo-1,1,1-trifluoropropan-2-one

This crucial α-haloketone can be synthesized from 1,1,1-trifluoroacetone. The bromination occurs at the α-position to the carbonyl group.

  • Reaction Scheme: CF₃C(O)CH₃ + Br₂ → CF₃C(O)CH₂Br + HBr

  • Causality of Experimental Choices: The reaction is typically carried out in a suitable solvent like methanol or acetic acid. The choice of solvent is critical to control the reaction rate and prevent over-bromination. The reaction is often initiated at a low temperature and then allowed to warm to room temperature to ensure controlled bromination and minimize side product formation.

2.1.2. Synthesis of Ethyl Thiooxamate

Ethyl thiooxamate serves as the thioamide component in the Hantzsch synthesis. It can be prepared from ethyl cyanoformate.

  • Reaction Scheme: NCCO₂Et + H₂S → H₂NC(S)CO₂Et

  • Experimental Insight: The reaction involves bubbling hydrogen sulfide gas through a solution of ethyl cyanoformate in an ethereal solvent, often in the presence of a base like triethylamine to facilitate the reaction.[3] The reaction is performed at low temperatures to control the exothermicity and ensure the selective formation of the thioamide.

The Hantzsch Cyclocondensation: Mechanism and Execution

The core of the synthesis is the cyclocondensation reaction between 3-bromo-1,1,1-trifluoropropan-2-one and ethyl thiooxamate.

Reaction Mechanism:

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration A Ethyl Thiooxamate (Sulfur attacks α-carbon) C Thioether Intermediate A->C SN2 reaction B 3-Bromo-1,1,1-trifluoropropan-2-one B->C D Intramolecular nucleophilic attack (Nitrogen on carbonyl carbon) C->D E 5-membered Ring Intermediate D->E F Loss of Water E->F G This compound (Aromatization) F->G

References

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core molecular structure, physicochemical properties, a validated synthesis protocol, and its critical applications as a versatile building block in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecule in their work.

Introduction: The Significance of Fluorinated Thiazoles

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This strategy, known as fluorine chemistry, is a cornerstone of modern drug design. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2]

Within this context, the thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Thiazole derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] The convergence of these two powerful concepts—fluorination and the thiazole scaffold—gives rise to molecules like this compound. The trifluoromethyl (-CF₃) group, in particular, serves as a valuable bioisostere for methyl groups and enhances lipophilicity, making this compound a highly sought-after intermediate for creating novel bioactive agents with potentially superior pharmacokinetic profiles.[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by a central thiazole ring functionalized with an ethyl carboxylate group at the 2-position and a trifluoromethyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

Molecular Structure Diagram

cluster_thiazole C2 N3 C2->N3 C2_sub C(=O)OCC C2->C2_sub C4 N3->C4 C5 C4->C5 C4_sub CF₃ C4->C4_sub S1 C5->S1 S1->C2

Caption: 2D structure of this compound.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₆F₃NO₂S[6][7]
Molecular Weight 225.19 g/mol [6][7]
CAS Number 79247-86-2[6]
Appearance Typically a solid, may appear as pale yellow needles[8]
Storage Room temperature, dry conditions recommended[6]

Synthesis and Characterization

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary and highly reliable method. This pathway involves the condensation reaction between an α-haloketone and a thioamide. While the exact protocol for this compound is proprietary to various manufacturers, a representative synthesis for a closely related isomer, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, provides a validated and illustrative workflow.[8]

Representative Synthesis Workflow Diagram

G reactant1 Ethyl Bromopyruvate reflux Reflux (3 hrs) reactant1->reflux Hantzsch Reaction reactant2 2,2,2-Trifluorothioacetamide reactant2->reflux Hantzsch Reaction solvent Ethanol solvent->reflux Hantzsch Reaction distill Solvent Distillation reflux->distill extract Ethyl Acetate Extraction distill->extract wash Water Wash & Dry extract->wash purify Silica Gel Chromatography wash->purify product Ethyl 2-(trifluoromethyl) thiazole-4-carboxylate purify->product

Caption: General workflow for Hantzsch synthesis of a trifluoromethylthiazole ester.

Experimental Protocol (Adapted from a Related Isomer)

This protocol describes the synthesis of a trifluoromethyl-substituted ethyl thiazolecarboxylate, which serves as a robust template for this class of compounds.[8]

  • Reaction Setup: A mixture of ethyl bromopyruvate (1 equivalent) and 2,2,2-trifluorothioacetamide (1 equivalent) is prepared in absolute ethanol (approx. 5 mL per gram of thioacetamide).

    • Causality Note: Ethanol serves as a polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization reaction. The thioacetamide provides the N-C-S backbone of the thiazole ring.

  • Condensation: The reaction mixture is heated to reflux for approximately 3 hours.

    • Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent dehydration steps, driving the reaction to completion.

  • Solvent Removal: After cooling the mixture to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator.

  • Aqueous Workup & Extraction: Water is added to the residue, and the aqueous mixture is extracted twice with ethyl acetate. The combined organic extracts are then washed with water and dried over anhydrous magnesium sulfate.

    • Self-Validation: This liquid-liquid extraction serves to isolate the desired organic product from inorganic salts and water-soluble impurities. The final wash and drying step ensures the removal of residual water before final purification.

  • Purification: The solvent from the dried organic phase is distilled off. The resulting crude residue is purified by silica gel column chromatography, typically using an ethyl acetate-hexane gradient as the eluent.

    • Causality Note: Chromatography is essential for separating the target compound from unreacted starting materials and any side products, yielding the final product with high purity.

  • Characterization: The final product's structure and purity would be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.[9][10]

Applications in Research and Development

This compound is not an end-product itself but rather a high-value chemical intermediate. Its utility stems from the strategic placement of reactive handles—the ester and the trifluoromethylated thiazole core—which allow for further chemical modification.

  • Pharmaceutical & Agrochemical Synthesis: It is a key building block for constructing more complex bioactive molecules.[6] The trifluoromethyl-thiazole core is found in compounds being investigated for antimicrobial, antifungal, herbicidal, and anticancer properties.[3][4][6]

  • Medicinal Chemistry Scaffolding: In drug discovery programs, this molecule is used for scaffold modification. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of various other molecular fragments to explore structure-activity relationships (SAR).[3][6]

  • Enhancement of Pharmacokinetic Properties: The lipophilic -CF₃ group is intentionally designed into potential drug candidates to enhance properties like metabolic stability and cell membrane permeability, which are critical for bioavailability and drug efficacy.[1]

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemistry. By combining the proven biological relevance of the thiazole scaffold with the advantageous physicochemical effects of fluorination, it provides a powerful and versatile platform for the development of next-generation pharmaceuticals and agrochemicals. Its well-defined structure and accessible synthesis make it an indispensable tool for researchers aiming to innovate in the fields of medicinal chemistry and materials science.

References

The Advent and Ascendance of Trifluoromethylthiazoles: A Technical Guide to Their Discovery, Synthesis, and Impact

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Trifluoromethyl Group - A Game Changer in Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] This is not a matter of mere atomic substitution but a profound alteration of a molecule's physicochemical properties. The -CF3 group, with its high electronegativity, exerts a strong electron-withdrawing inductive effect, significantly influencing the electronic environment of the parent molecule.[1][2] This seemingly simple addition can enhance metabolic stability, improve lipophilicity for better membrane permeability, and increase binding affinity to biological targets.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to metabolic degradation and ultimately extending the half-life of a drug.[1][2] It is within this context of transformative potential that the story of trifluoromethylthiazole compounds unfolds.

Part 1: The Genesis of a Privileged Scaffold - Discovery and Early History

The journey to trifluoromethylthiazoles begins with the independent histories of organofluorine chemistry and thiazole synthesis. While the biological activity of trifluoromethyl compounds was first investigated as early as 1927, and the synthesis of foundational molecules like benzotrifluoride was achieved by Frédéric Swarts in 1892, the specific union of the trifluoromethyl group with a thiazole ring came much later.[3][4]

The thiazole ring itself, a five-membered aromatic heterocycle containing sulfur and nitrogen, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic drugs.[5][6] The classical Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, provided a robust and versatile method for constructing this essential ring system from α-haloketones and thioamides.[4][7][8]

While a definitive date for the very first synthesis of a trifluoromethylthiazole is not readily apparent in early literature, the convergence of these two fields was inevitable. As the value of the trifluoromethyl group became increasingly evident to medicinal chemists in the mid-20th century, its incorporation into established pharmacophores like the thiazole ring became a logical and compelling strategy.[9] A notable example from patent literature is the synthesis of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, disclosed in a 1991 patent, which was utilized as an intermediate for creating fungicidal compounds.[2] This highlights a key driver for the development of trifluoromethylthiazole chemistry: the quest for novel agrochemicals and pharmaceuticals with enhanced properties.

Part 2: Architecting the Core - Synthetic Methodologies

The synthesis of trifluoromethylthiazoles largely relies on adapting classical thiazole syntheses to accommodate fluorine-containing building blocks. The Hantzsch synthesis and its variations remain a dominant approach.

The Hantzsch Thiazole Synthesis: A Workhorse for Trifluoromethylthiazoles

The Hantzsch synthesis is a cornerstone for constructing the thiazole ring. In the context of trifluoromethylthiazoles, this typically involves the reaction of a trifluoromethyl-containing α-haloketonewith a thioamide.

Conceptual Workflow of the Hantzsch Synthesis for Trifluoromethylthiazoles:

Hantzsch_Workflow start Start: Select Trifluoromethylated α-Haloketone and Thioamide step1 Nucleophilic Attack: Thioamide sulfur attacks the α-carbon of the ketone start->step1 step2 Intermediate Formation: Formation of a hydroxythiazoline intermediate step1->step2 step3 Dehydration: Elimination of a water molecule step2->step3 end Product: Aromatic Trifluoromethylthiazole step3->end

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This protocol describes a common method for synthesizing a foundational trifluoromethylthiazole building block.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(trifluoromethyl)thiazole.

Modern Synthetic Approaches

While the Hantzsch synthesis is robust, contemporary organic chemistry has introduced more diverse and often milder methods for constructing trifluoromethylthiazoles.

  • [3+2] Cycloaddition Reactions: Recent methodologies have employed [3+2] cycloaddition strategies. For instance, pyridinium 1,4-zwitterionic thiolates can react with in-situ generated trifluoroacetonitrile (CF3CN) to yield 2-trifluoromethyl-4,5-disubstituted thiazoles under catalyst- and base-free conditions.[10]

Illustrative [3+2] Cycloaddition Pathway:

Cycloaddition_Pathway reagents Pyridinium 1,4-Zwitterionic Thiolate + Trifluoroacetaldehyde O-aryloxime cycloaddition [3+2] Cycloaddition reagents->cycloaddition product 2-Trifluoromethyl-4,5-disubstituted Thiazole cycloaddition->product

Caption: Simplified diagram of a [3+2] cycloaddition approach.

  • Radical Trifluoromethylation: Direct trifluoromethylation of pre-formed thiazole rings is also a viable strategy, often employing radical-based methods. Reagents like sodium trifluoromethanesulfinate can serve as a source of trifluoromethyl radicals for this purpose.[11]

Quantitative Data Summary of Synthetic Methods

Synthetic MethodKey ReagentsTypical YieldsConditionsReference
Hantzsch Synthesis α-Haloketone, ThioamideGood to ExcellentReflux in solvent[4][7]
[3+2] Cycloaddition Pyridinium 1,4-zwitterionic thiolates, CF3CN sourceModerate to GoodBase- and catalyst-free[10]
Radical Coupling 2-Aminothiazoles, CF3Br-Radical initiation

Part 3: The Impact - Applications in Drug Discovery and Agrochemicals

The unique properties imparted by the trifluoromethyl group have made trifluoromethylthiazoles highly sought-after in both pharmaceutical and agrochemical research.

In Medicinal Chemistry

The thiazole scaffold is a common feature in numerous FDA-approved drugs.[6] The addition of a trifluoromethyl group can significantly enhance the therapeutic profile of these molecules. For example, trifluoromethylthiazole derivatives have been investigated for a range of biological activities, including:

  • Anticancer Activity: The combined presence of the thiazole ring and the trifluoromethyl group can lead to potent anticancer agents.[5]

  • Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit antimicrobial properties, and the trifluoromethyl group can enhance this activity.[5]

  • Anti-inflammatory Activity: Trifluoromethylthiazole analogs of known anti-inflammatory drugs have been synthesized to improve their pharmacological profiles.[5]

A notable example is the FDA-approved anti-HIV drug, Tipranavir , which contains a trifluoromethyl group, underscoring the clinical relevance of this moiety in complex drug molecules. While not a thiazole, its structure demonstrates the successful application of the trifluoromethyl group in enhancing drug properties.

In Agrochemicals

The search for more effective and environmentally benign pesticides and fungicides is a major driver of chemical synthesis. Trifluoromethylthiazole derivatives have shown promise as:

  • Fungicides: As evidenced by the aforementioned 1991 patent, these compounds can exhibit potent fungicidal activity.[2][5]

  • Insecticides: The unique electronic properties of trifluoromethylthiazoles can be leveraged to design novel insecticides.[5]

Conclusion and Future Perspectives

The discovery and development of trifluoromethylthiazole compounds represent a successful synergy between fundamental synthetic chemistry and applied sciences. From the early explorations of organofluorine chemistry and the establishment of the Hantzsch thiazole synthesis to the modern, sophisticated methods of [3+2] cycloadditions and radical trifluoromethylations, the ability to construct these valuable molecules has greatly advanced. The trifluoromethylthiazole scaffold, with its enhanced metabolic stability, lipophilicity, and target-binding potential, will undoubtedly continue to be a fertile ground for the discovery of new pharmaceuticals and agrochemicals. As synthetic methodologies become even more efficient and selective, we can anticipate the emergence of increasingly complex and potent trifluoromethylthiazole-based compounds with the potential to address significant challenges in human health and agriculture.

References

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the thiazole scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this compound a valuable intermediate in the synthesis of novel bioactive molecules. This document details its chemical identity, a proposed synthetic protocol based on the Hantzsch thiazole synthesis, and its applications in the development of new therapeutic and crop protection agents, with a focus on its role in creating potent antifungal compounds.

Introduction: The Significance of Trifluoromethylated Thiazoles in Bioactive Compound Synthesis

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its presence is crucial in drugs spanning various therapeutic areas. The introduction of a trifluoromethyl (-CF3) group to organic molecules is a widely employed strategy in drug design to modulate their pharmacokinetic and pharmacodynamic profiles. The high electronegativity and lipophilicity of the -CF3 group can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved cell membrane permeability.

This compound serves as a key intermediate, combining the structural features of the thiazole ring with the advantageous properties of the trifluoromethyl group. This makes it a sought-after precursor for constructing complex heterocyclic systems in modern drug design and for the preparation of fluorinated analogs to investigate structure-activity relationships (SAR).[1]

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of this compound are fundamental for its application in synthesis.

IUPAC Name: ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate

Synonyms:

  • Ethyl 4-(trifluoromethyl)-2-thiazolecarboxylate

PropertyValueSource
CAS Number 79247-86-2--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₆F₃NO₂S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 225.19 g/mol --INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Storage Room temperature, dry--INVALID-LINK--

Synthesis of this compound

The synthesis of the thiazole ring is classically achieved through the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are an ethyl ester of a trifluoromethyl-substituted α-halo-β-keto acid and a thioamide.

A plausible synthetic route involves the reaction of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with thioformamide. The following is a proposed experimental protocol based on this well-established methodology.

Proposed Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) and thioformamide (1.1 eq.) in a suitable solvent such as ethanol.

  • Reaction Execution: The reaction mixture is stirred at reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis_Workflow reagent1 Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagent1->reaction reagent2 Thioformamide reagent2->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable building block for the synthesis of bioactive molecules with potential applications in the pharmaceutical and agrochemical industries.[1] Its utility stems from the ability to introduce the trifluoromethylated thiazole moiety into larger, more complex molecules.

Pharmaceutical Applications

In medicinal chemistry, this compound is frequently employed for scaffold modification to enhance the metabolic stability and lipophilicity of drug candidates.[1] The resulting thiazole derivatives have been investigated for a range of biological activities, including as antimicrobial and antifungal agents.

Agrochemical Applications

The trifluoromethyl-thiazole core is also a key feature in the development of modern agrochemicals. Derivatives of this compound are explored for their potential as potent and selective herbicides and fungicides. The presence of the trifluoromethyl group can contribute to the efficacy and environmental profile of the resulting crop protection agents.

Mechanism of Action of Derived Antifungal Agents

Thiazole-based antifungals often function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.

Antifungal_Mechanism Thiazole_Derivative Thiazole-based Antifungal (Derived from this compound) Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Thiazole_Derivative->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Cell_Death Fungal Cell Death Membrane->Cell_Death Disruption Leads to

Caption: Mechanism of action of thiazole-based antifungal agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Spectral Analysis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the thiazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Thiazole derivatives are known to exhibit a wide range of biological activities.[1] Therefore, unambiguous structural characterization is a critical step in its synthesis and application.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The key structural features that will give rise to characteristic spectral signals are the ethyl ester group, the thiazole ring, and the trifluoromethyl group.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. A dedicated fluorine probe is not always necessary but can improve results. The trifluoromethyl group is expected to give a sharp singlet.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the thiazole ring proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Thiazole-H5~8.0 - 8.5Quartet (q)~1-2 Hz (⁴JH-F)1H
-OCH₂CH₃~4.5Quartet (q)~7.1 Hz (³JH-H)2H
-OCH₂CH₃~1.4Triplet (t)~7.1 Hz (³JH-H)3H

Interpretation:

  • The thiazole proton at the C5 position is expected to be the most downfield proton due to the electron-withdrawing effects of the adjacent sulfur atom, the ester group, and the trifluoromethyl group. It may exhibit a small long-range coupling to the CF₃ group.

  • The methylene protons (-OCH₂-) of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons.

  • The methyl protons (-CH₃) of the ethyl group are the most upfield and will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
Carbonyl (C=O)~160Singlet
Thiazole C2~168Singlet
Thiazole C4~145Quartet (²JC-F ≈ 35-40 Hz)
Thiazole C5~120Quartet (³JC-F ≈ 3-5 Hz)
Trifluoromethyl (-CF₃)~123Quartet (¹JC-F ≈ 270 Hz)
Methylene (-OCH₂)~62Singlet
Methyl (-CH₃)~14Singlet

Interpretation:

  • The carbonyl carbon of the ester is expected in the typical downfield region for esters.

  • The thiazole ring carbons will have distinct chemical shifts. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms. A similar, but smaller, coupling may be observed for C5.

  • The trifluoromethyl carbon will show a characteristic large one-bond coupling constant (¹JC-F) and will appear as a quartet.

¹⁹F NMR Spectroscopy: A Key Indicator

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

  • Predicted Chemical Shift: A single, sharp signal is expected, likely in the range of -60 to -70 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the solvent and the electronic environment of the thiazole ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for acquiring high-resolution spectra.

  • Data Collection: A background spectrum is collected first, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
**Wavenumber (cm⁻¹) **Vibrational Mode Intensity
~3100C-H stretch (aromatic/thiazole)Weak-Medium
~2980C-H stretch (aliphatic/ethyl)Medium
~1730-1750C=O stretch (ester)Strong
~1600-1450C=N and C=C stretch (thiazole ring)Medium
~1300-1100C-F stretch (trifluoromethyl)Strong
~1250-1000C-O stretch (ester)Strong

Interpretation:

  • The most prominent peak will be the strong carbonyl stretch of the ester group.

  • A series of strong C-F stretching bands will be characteristic of the trifluoromethyl group.

  • The presence of the thiazole ring will be indicated by C=N and C=C stretching vibrations .

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak [M+H]⁺ or [M]⁺ and various fragment ions.

Predicted Mass Spectrum
  • Molecular Ion: The exact mass of this compound (C₇H₆F₃NO₂S) is 239.0071. A high-resolution mass spectrum should show a peak corresponding to this mass.

  • Key Fragmentation Pathways: The molecule is expected to fragment in predictable ways, such as the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO) from the ester.

Visualization of Key Concepts

cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry 1H_NMR ¹H NMR (Proton Environment) Structural_Elucidation Complete Structural Elucidation 1H_NMR->Structural_Elucidation 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structural_Elucidation 19F_NMR ¹⁹F NMR (Fluorine Presence) 19F_NMR->Structural_Elucidation IR Functional Groups (C=O, C-F) IR->Structural_Elucidation MS Molecular Weight & Fragmentation MS->Structural_Elucidation Molecule Ethyl 4-(trifluoromethyl) thiazole-2-carboxylate Molecule->1H_NMR Molecule->13C_NMR Molecule->19F_NMR Molecule->IR Molecule->MS

Caption: Workflow for the comprehensive structural elucidation of this compound using a combination of spectroscopic techniques.

References

An In-Depth Technical Guide to the Solubility of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific, publicly available quantitative solubility data for Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS No. 79247-86-2) is limited. This guide provides a comprehensive framework based on first principles of physical organic chemistry, analysis of its molecular structure, and established methodologies for solubility determination. It is designed to empower researchers, scientists, and drug development professionals to predict, measure, and apply the solubility characteristics of this compound effectively.

Introduction: The Importance of Solubility in a Modern Research Context

In the fields of pharmaceutical development and agrochemical synthesis, understanding the solubility of a lead compound or intermediate is not merely a procedural step; it is a critical determinant of a project's trajectory and ultimate success. Poor solubility can lead to significant challenges, including unreliable results in biological assays, poor bioavailability, and difficulties in formulation and purification.[1] this compound is a heterocyclic building block frequently employed in medicinal chemistry for scaffold modification and the synthesis of bioactive molecules.[2] Its unique structure, featuring a thiazole ring, an ethyl ester, and a trifluoromethyl (CF₃) group, presents a distinct physicochemical profile that directly governs its interaction with various solvents.

This guide moves beyond theoretical principles to provide a practical, in-the-field perspective on evaluating the solubility of this specific molecule. We will deconstruct its structure to predict its behavior, outline a systematic approach to solvent selection, and provide a robust, self-validating protocol for experimental determination.

Physicochemical Profile and Solubility Predictions

The solubility of a solute in a given solvent is dictated by the interplay of intermolecular forces. The adage "like dissolves like" serves as our foundational principle, meaning substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Structural Analysis of this compound

A causal analysis of the molecule's functional groups allows us to make informed predictions about its solubility profile:

  • Thiazole Ring: This sulfur- and nitrogen-containing heterocycle introduces a degree of polarity and contains a nitrogen atom that can act as a hydrogen bond acceptor.

  • Ethyl Ester Group (-COOEt): The carbonyl oxygen and the ether oxygen are both potential hydrogen bond acceptors, contributing to polarity. The ethyl group adds non-polar character.

  • Trifluoromethyl Group (-CF₃): This is the most influential group in determining the molecule's solubility. The CF₃ group is a powerful electron-withdrawing group with a large steric footprint.[3][4] Crucially, it significantly enhances a molecule's lipophilicity (fat solubility), a property that favors solubility in non-polar organic solvents.[3][4] The incorporation of CF₃ groups is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[5]

Predicted Solubility Behavior: Based on this analysis, this compound is predicted to be:

  • Highly soluble in a range of moderately polar to non-polar aprotic organic solvents.

  • Sparingly soluble to insoluble in highly polar protic solvents like water.

  • Potentially soluble in polar aprotic solvents that can engage with the ester and thiazole functionalities without the competing hydrogen-bond donation that occurs in protic solvents.

Key Physicochemical Properties

The following table summarizes known and predicted properties for the target compound and a structurally related analog.

PropertyThis compoundEthyl 2-(trifluoromethyl)thiazole-4-carboxylate (Isomer)Source
CAS Number 79247-86-265864-64-4[2][6]
Molecular Formula C₇H₆F₃NO₂SC₇H₆F₃NO₂S[2][7]
Molecular Weight 225.19 g/mol 225.19 g/mol [2][7]
Predicted pKa Not Available-2.54 ± 0.10[7]
Predicted Density Not Available1.407 ± 0.06 g/cm³[7]
Predicted Boiling Point Not Available194.8 ± 40.0 °C[7]

Note: Data for the isomeric compound is provided for comparative purposes, as it shares the same elemental composition and functional groups, suggesting similar physicochemical trends.

A Systematic Approach to Solvent Selection

For a comprehensive solubility profile, a panel of solvents representing a spectrum of polarities should be selected. This ensures that the full range of the compound's behavior is captured, providing critical data for reaction optimization, purification, and formulation.

Recommended Solvent Panel

The following table categorizes recommended solvents and provides their key physical properties relevant to solubility studies.

Solvent ClassSolventDielectric Constant (ε) at 20°CPolarity IndexRationale for Inclusion
Non-Polar n-Hexane1.890.1Represents purely aliphatic, non-polar environments.
Toluene2.382.4Aromatic, non-polar solvent common in synthesis.
Polar Aprotic Dichloromethane (DCM)9.083.1Common for reactions and extractions; dissolves a wide range of organics.
Ethyl Acetate (EtOAc)6.024.4Moderately polar ester, mimics the solute's ester group.
Tetrahydrofuran (THF)7.584.0Cyclic ether, good for moderately polar compounds.
Acetone20.75.1Ketone with significant dipole moment.
Acetonitrile (ACN)37.55.8Highly polar, common in HPLC and synthesis.
Dimethyl Sulfoxide (DMSO)46.77.2Highly polar, excellent solvent for a wide range of compounds.
Polar Protic Ethanol (EtOH)24.64.3Common recrystallization solvent; can hydrogen bond.
Methanol (MeOH)32.75.1More polar than ethanol, strong H-bonding capability.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method .[8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reproducibility.[8] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure the solution becomes fully saturated.[9] This state of equilibrium is critical for determining the true thermodynamic solubility, which is a fundamental physical constant for a given solute-solvent-temperature system.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a series of clear glass vials (e.g., 4 mL screw-cap vials), one for each solvent to be tested. Record the exact mass.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial. This creates a slurry with a clear excess of solid material.

    • Include a control vial for each solvent containing no solute.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled environment (typically 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[8][10] For some compounds, 48 or 72 hours may be necessary. Trustworthiness Check: To validate that equilibrium has been achieved, samples can be taken at 24 and 48 hours. If the measured concentrations are consistent, equilibrium was likely reached at 24 hours.[10]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved solids settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, labeled analysis vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[8]

  • Quantification:

    • Prepare a series of calibration standards of the compound in each respective solvent at known concentrations.

    • Analyze the filtered saturated solutions and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The concentration of the saturated solution is determined by comparing its analytical response to the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification weigh Weigh excess solute into vial add_solvent Add precise volume of solvent weigh->add_solvent shake Agitate at constant T (≥ 24 hours) add_solvent->shake settle Allow solids to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter hplc Analyze via HPLC-UV or NMR filter->hplc calc Calculate concentration from calibration curve hplc->calc end end calc->end Report Solubility (e.g., mg/mL)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Implications

The experimentally determined solubility data should be compiled into a clear, comparative table.

Sample Data Table
SolventSolvent ClassSolubility at 25°C (mg/mL)Solubility at 25°C (mol/L)Observations
n-HexaneNon-Polar[Experimental Value][Calculated Value]e.g., Sparingly soluble
TolueneNon-Polar[Experimental Value][Calculated Value]e.g., Soluble
DichloromethanePolar Aprotic[Experimental Value][Calculated Value]e.g., Freely soluble
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value]e.g., Freely soluble
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]e.g., Soluble
DMSOPolar Aprotic[Experimental Value][Calculated Value]e.g., Very soluble
EthanolPolar Protic[Experimental Value][Calculated Value]e.g., Sparingly soluble
MethanolPolar Protic[Experimental Value][Calculated Value]e.g., Slightly soluble
Field-Proven Insights for Drug Development
  • Reaction Chemistry: High solubility in aprotic solvents like THF or DCM suggests these are excellent candidates for reaction media.

  • Purification: Moderate solubility in a solvent like ethanol at room temperature, which increases with heat, would make it a prime candidate for recrystallization. Conversely, low solubility in a non-polar solvent like hexane indicates its potential use as an anti-solvent to induce precipitation.

  • Formulation & Pre-clinical Studies: Solubility in DMSO is critical, as it is the standard solvent for preparing high-concentration stock solutions for in-vitro high-throughput screening.[11] Low aqueous solubility, which is anticipated, is a key parameter that will inform future formulation strategies to enhance bioavailability.[1]

Conclusion

References

The Commercial Landscape of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS No. 79247-86-2) is a readily available reagent crucial for the development of novel therapeutics and agrochemicals. This guide provides an in-depth overview of its commercial availability, specifications, safety protocols, and its strategic application in research and drug development.

Market Availability and Procurement

This compound is offered by a range of specialized chemical suppliers catering to the research and development sector. Sourcing this compound is straightforward, with several reputable vendors providing various quantities to suit laboratory-scale synthesis up to pilot-plant production.

Key suppliers include AK Scientific, Inc. (AKSci), MySkinRecipes, and BLD Pharmatech, among others. These companies typically offer the compound with a purity of 95% or greater, ensuring reliability for sensitive synthetic applications.[1][2] Pricing is competitive and varies based on the quantity purchased, with smaller amounts available for initial screening studies and larger quantities offered at a bulk discount for more extensive research programs.

Table 1: Commercial Supplier Overview for this compound

SupplierPurity SpecificationAvailable Quantities
AK Scientific, Inc.≥ 95%100mg, 250mg, 1g, 5g
MySkinRecipes≥ 97%250mg, 1g, 5g
BLD PharmatechNot SpecifiedInquire for details

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Specifications

Before its integration into synthetic workflows, a thorough understanding of the physicochemical properties of this compound is essential.

Table 2: Key Specifications

PropertyValue
CAS Number 79247-86-2
Molecular Formula C₇H₆F₃NO₂S
Molecular Weight 225.19 g/mol
Appearance Typically a solid
Purity ≥95% - ≥97% (supplier dependent)

Safety, Handling, and Storage

Based on supplier information, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

3.2 First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

3.3 Storage

For long-term stability, this compound should be stored in a cool, dry place in a tightly sealed container.

Role in Drug Discovery and Development

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of both a trifluoromethyl group and a thiazole ring imparts desirable properties to target compounds.

  • Trifluoromethyl Group: This moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

  • Thiazole Ring: The thiazole scaffold is a common feature in many pharmaceuticals and is recognized for its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules with antimicrobial, antifungal, or herbicidal properties.[2] Its structure is well-suited for constructing complex heterocyclic systems, a common strategy in modern drug design.[2] Medicinal chemists frequently employ this and similar scaffolds for modifications aimed at improving the pharmacokinetic profiles of lead compounds.[2]

Synthetic Pathways: The Hantzsch Thiazole Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, the most probable synthetic route is a variation of the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.

For the synthesis of the isomeric compound, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a published procedure involves the reaction of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide. A similar retrosynthetic analysis can be applied to devise a plausible synthesis for the title compound.

Caption: A conceptual flowchart of the Hantzsch synthesis for thiazole derivatives.

5.1 Illustrative Experimental Protocol (for an Isomeric Compound)

The following protocol for the synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate can serve as a reference for developing a synthesis for the 2-carboxylate isomer.

Reaction: A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.

Work-up and Purification:

  • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

  • Water (40 ml) is added to the residue, followed by extraction with ethyl acetate (2 x 60 ml).

  • The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by silica gel chromatography, eluting with an ethyl acetate-hexane mixture (e.g., 1:5).

  • The fractions containing the desired product are combined and concentrated to yield the final product.

This procedure provides a solid foundation for any researcher aiming to synthesize trifluoromethyl-substituted thiazole carboxylates.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in drug discovery and agrochemical development. Its unique combination of a trifluoromethyl group and a thiazole nucleus makes it an attractive starting material for creating novel molecules with enhanced biological activity and improved pharmacokinetic properties. By understanding its commercial availability, handling requirements, and synthetic utility, scientists can effectively leverage this building block to advance their research programs.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Among the vast arsenal of heterocyclic scaffolds, the thiazole ring holds a position of prominence, found in a multitude of clinically significant agents, from antibiotics to anticancer drugs.[1] The value of this scaffold is significantly amplified when functionalized with a trifluoromethyl (CF₃) group—a moiety celebrated for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity through unique electronic effects.[2][3][4]

This guide provides an in-depth exploration of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a key intermediate that masterfully combines these two privileged structural motifs. We will delve into its synthesis, physicochemical characteristics, and its versatile applications as a cornerstone for constructing complex, biologically active molecules. The protocols herein are designed not merely as procedural steps but as a framework for rational drug design, empowering researchers to leverage this compound's full potential in their quest for novel therapeutics.

Compound Profile and Physicochemical Characteristics

This compound serves as a foundational starting material. Its structure features an ester group at the 2-position, which is readily amenable to chemical modification, and a trifluoromethyl group at the 4-position, which imparts desirable pharmacokinetic properties to derivative compounds.[5]

PropertyDataSource
CAS Number 79247-86-2[5]
Molecular Formula C₇H₆F₃NO₂S[5]
Molecular Weight 225.19 g/mol [5]
Appearance White to light yellow solid powder[6]
Storage Store at room temperature, keep dry[5]

Synthesis of the Core Scaffold

The construction of the trifluoromethylthiazole core is typically achieved via a Hantzsch-type thiazole synthesis. This classic condensation reaction provides a reliable and efficient route to the target molecule from commercially available starting materials. A representative synthetic pathway involves the reaction of a thioamide with an α-haloketone or its equivalent.

A common method for a related isomer, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, involves refluxing ethyl bromopyruvate with 2,2,2-trifluorothioacetamide.[7] The synthesis of the title compound follows a similar logic, starting from precursors that yield the desired substitution pattern. For instance, derivatives can be synthesized from ethyl 4,4,4-trifluoroacetoacetate, which is first halogenated and then cyclized with a thioamide.[8][9]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product A Ethyl 4,4,4-trifluoro-3-oxobutanoate (or related β-ketoester) D Step 1: α-Halogenation A->D B Halogenating Agent (e.g., NBS, SO₂Cl₂) B->D C Thioformamide F Step 2: Hantzsch Cyclization C->F E Intermediate: α-Halo-β-ketoester D->E E->F G This compound F->G

Caption: Generalized Hantzsch synthesis workflow for the thiazole core.

Strategic Applications in Medicinal Chemistry

The true utility of this compound lies in its role as a versatile intermediate for scaffold modification and the generation of compound libraries.[5] The ester functionality is a synthetic handle that can be readily converted into a wide array of other functional groups, most notably amides, which are ubiquitous in drug molecules.

The Trifluoromethyl Group Advantage

The CF₃ group is a bioisostere for several groups (e.g., isopropyl, methyl) but with profoundly different electronic properties. Its inclusion can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.

  • Increase Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

  • Modulate pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic centers, altering ionization states at physiological pH.

  • Improve Target Binding: The CF₃ group can engage in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C–F···C=O interactions, which can increase binding affinity and selectivity.[3]

Therapeutic Areas of Interest

Derivatives of trifluoromethyl-substituted thiazoles have been investigated across numerous therapeutic areas, underscoring the scaffold's versatility.

  • Oncology: Thiazole carboxamides have been designed as potent c-Met kinase inhibitors for cancer treatment. The thiazole core acts as a key pharmacophore that interacts with the kinase hinge region.[10] The CF₃ group can be strategically positioned to improve potency and selectivity.

  • Infectious Diseases: The thiazole ring is a component of numerous antimicrobial and antifungal agents.[8] New derivatives are continuously being explored to combat drug-resistant pathogens.

  • Inflammation and Pain: Thiazole-containing compounds have been identified as inhibitors of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory and analgesic drugs.[8][11]

Caption: Drug discovery workflow using the core scaffold.

Key Experimental Protocols

The most common and strategically important transformation of this compound is its conversion to a diverse range of amides. This is typically a two-step process involving saponification of the ester followed by amide bond formation.

Protocol 1: Saponification to 4-(Trifluoromethyl)thiazole-2-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to its corresponding carboxylic acid, the essential precursor for amide coupling.

Rationale: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt, which is then protonated with acid to yield the free carboxylic acid. Sodium hydroxide or lithium hydroxide are commonly used for this transformation.[6]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)thiazole-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize N-Substituted Carboxamides

This protocol details the formation of an amide bond between the synthesized carboxylic acid and a primary or secondary amine using a standard coupling agent.

Rationale: Direct reaction of a carboxylic acid and an amine is generally unfavorable. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, typically by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[12]

Step-by-Step Methodology:

  • Reactant Setup: To a stirred solution of 4-(trifluoromethyl)thiazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), add the desired amine (1.0-1.2 eq).

  • Coupling Agents: Add HOBt (1.1 eq) and a suitable organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Initiation: Cool the mixture to 0 °C and add EDC hydrochloride (1.2-1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent (e.g., DCM). Wash sequentially with aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 4-(trifluoromethyl)thiazole-2-carboxamide.

G Start Ethyl 4-(trifluoromethyl) thiazole-2-carboxylate Step1 Protocol 1: Saponification (NaOH, THF/H₂O) Start->Step1 Intermediate 4-(Trifluoromethyl) thiazole-2-carboxylic Acid Step1->Intermediate Step2 Protocol 2: Amide Coupling (EDC, HOBt, DIPEA) Intermediate->Step2 Amine R₁R₂NH (Desired Amine) Amine->Step2 Final N-Substituted 4-(trifluoromethyl) thiazole-2-carboxamide Step2->Final

Caption: Two-step workflow for the synthesis of thiazole carboxamides.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a modifiable synthetic handle and a pharmacokinetically advantageous trifluoromethyl group provides a robust platform for the rapid development of novel drug candidates. The protocols and insights provided in this guide are intended to serve as a foundation for innovation, enabling researchers to rationally design and synthesize next-generation therapeutics with improved efficacy, safety, and druggability. As the demand for novel chemical matter continues to grow, the importance of such versatile and well-characterized building blocks will only increase.

References

Application Notes and Protocols: Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive technical guide on the utilization of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate as a key building block in the synthesis of advanced agrochemicals. This document offers in-depth insights into the synthetic pathways, reaction mechanisms, and detailed protocols for the derivatization of this versatile fluorinated heterocyclic compound.

Introduction: The Significance of the Trifluoromethylthiazole Moiety in Agrochemicals

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into agrochemical molecules is a widely employed strategy to enhance their biological efficacy. The CF₃ group can significantly improve metabolic stability, binding affinity to target enzymes, and lipophilicity, which facilitates transport across biological membranes. The thiazole ring system, a sulfur- and nitrogen-containing heterocycle, is another privileged scaffold in agrochemical design, known for its broad spectrum of biological activities.

This compound combines these two critical pharmacophores, making it a highly valuable starting material for the synthesis of novel fungicides, herbicides, and insecticides. Its ester functionality at the 2-position provides a convenient handle for further chemical modifications, primarily through the formation of amide bonds to generate a diverse library of bioactive compounds.

Core Application: Synthesis of Thiazole Carboxamide Fungicides

A prominent application of this compound is in the synthesis of thiazole carboxamide fungicides. This class of agrochemicals often targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the inhibition of fungal growth. The general synthetic strategy involves a three-step process:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Activation of the carboxylic acid, typically by conversion to an acid chloride.

  • Amidation with a pre-selected, biologically active amine to yield the final carboxamide fungicide.

This pathway allows for a modular approach to synthesizing a wide range of potential fungicides by varying the amine component in the final step.

Diagram of the General Synthetic Workflow

Synthetic_Workflow A This compound B 4-(Trifluoromethyl)thiazole-2-carboxylic Acid A->B  Hydrolysis (e.g., NaOH, H₂O/EtOH) C 4-(Trifluoromethyl)thiazole-2-carbonyl Chloride B->C  Chlorination (e.g., SOCl₂, (COCl)₂) D Thiazole Carboxamide Fungicide C->D  Amidation (R-NH₂, Base)

Caption: General synthetic pathway for thiazole carboxamide fungicides.

Protocol 1: Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

This protocol details the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent amidation reactions.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
This compound79247-86-2225.19 g/mol 10.0 g (44.4 mmol)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 2.66 g (66.6 mmol)
Ethanol (EtOH)64-17-546.07 g/mol 100 mL
Water (H₂O)7732-18-518.02 g/mol 50 mL
Hydrochloric Acid (HCl), concentrated7647-01-036.46 g/mol As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 44.4 mmol) in ethanol (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (2.66 g, 66.6 mmol) in water (50 mL).

  • Add the sodium hydroxide solution to the flask containing the ethyl ester.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(Trifluoromethyl)thiazole-2-carboxylic acid as a solid.

Protocol 2: Synthesis of a Representative Thiazole Carboxamide Fungicide

This protocol describes the conversion of the carboxylic acid intermediate to an acid chloride, followed by amidation with a substituted aniline to produce a potent fungicidal compound. This example is based on the synthesis of Thifluzamide, a commercial fungicide, and is adapted for the 4-(trifluoromethyl)thiazole-2-carboxylic acid core.[1][2][3][4][5]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
4-(Trifluoromethyl)thiazole-2-carboxylic Acid(from Protocol 1)197.13 g/mol 5.0 g (25.4 mmol)
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 10 mL (excess)
2,6-Dibromo-4-(trifluoromethoxy)aniline88149-49-9336.92 g/mol 8.56 g (25.4 mmol)
Toluene108-88-392.14 g/mol 100 mL
Pyridine (catalyst)110-86-179.10 g/mol 2-3 drops

Procedure:

Part A: Synthesis of 4-(Trifluoromethyl)thiazole-2-carbonyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases, add 4-(Trifluoromethyl)thiazole-2-carboxylic acid (5.0 g, 25.4 mmol) and thionyl chloride (10 mL).

  • Add 2-3 drops of pyridine as a catalyst.

  • Heat the mixture to reflux and maintain for 2-3 hours. The solid carboxylic acid will dissolve as it converts to the acid chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(trifluoromethyl)thiazole-2-carbonyl chloride is used directly in the next step.[6][7]

Part B: Amidation to form the Final Product

  • Dissolve the crude acid chloride from Part A in 50 mL of dry toluene in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (8.56 g, 25.4 mmol) in 50 mL of dry toluene.

  • Slowly add the aniline solution to the acid chloride solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Filter the crude product and wash with a small amount of cold toluene.

  • The filtrate can be washed with 5% aqueous sodium bicarbonate solution, then with water, dried over anhydrous sodium sulfate, and concentrated to yield more product.

  • Combine the crude product fractions and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the purified thiazole carboxamide fungicide.

Diagram of the Final Amidation Step

Amidation_Reaction cluster_reactants Reactants cluster_products Product A 4-(Trifluoromethyl)thiazole-2-carbonyl Chloride C Thiazole Carboxamide Fungicide A->C Toluene, Reflux B 2,6-Dibromo-4-(trifluoromethoxy)aniline B->C Toluene, Reflux

Caption: Final amidation step in the synthesis of the target fungicide.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate for the synthesis of a new generation of high-performance agrochemicals. The protocols outlined in these application notes provide a robust framework for the synthesis of thiazole carboxamide fungicides. The modularity of the synthetic route allows for extensive structure-activity relationship (SAR) studies by varying the amine component, paving the way for the discovery of novel agrochemicals with improved efficacy, broader spectrum of activity, and favorable environmental profiles. Further research into the derivatization of the thiazole core and the exploration of other biological targets will continue to expand the utility of this important building block in agrochemical innovation.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl group (-CF3) is particularly valued for its strong electron-withdrawing nature and lipophilic character.[1] When coupled with a thiazole ring—a privileged heterocyclic motif found in numerous bioactive compounds including antibiotics and anti-inflammatory agents—the resulting scaffold becomes a powerful building block for drug discovery.[3][4]

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate serves as a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive molecules.[5] Its structure features three key points for chemical modification: the ethyl ester at the 2-position, the trifluoromethyl group at the 4-position, and the thiazole core itself. This guide provides detailed protocols and expert insights into the primary synthetic transformations of this building block, enabling researchers to construct novel molecular entities with potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer agents.[1][6]

Core Synthetic Transformations: From Ester to Bioactive Amides

The most common and impactful synthetic route starting from this compound involves a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse range of amines. This pathway opens the door to vast chemical diversity and has been successfully employed in the synthesis of potent enzyme inhibitors.[7][8]

Workflow Overview: Ester to Amide

Ester_to_Amide_Workflow A Ethyl 4-(trifluoromethyl)thiazole- 2-carboxylate B Step 1: Hydrolysis (Saponification) A->B  NaOH or LiOH, H₂O/Solvent C 4-(Trifluoromethyl)thiazole- 2-carboxylic acid B->C D Step 2: Amide Coupling C->D  Amine (R-NH₂), Coupling Reagents E Diverse Library of Bioactive Thiazole Carboxamides D->E

Caption: General workflow for the synthesis of thiazole carboxamides.

Part 1: Hydrolysis of the Ethyl Ester

The initial and critical step in harnessing the potential of the starting material is the hydrolysis of the ethyl ester to form the free carboxylic acid. This transformation is most commonly achieved through saponification, a base-catalyzed hydrolysis that is typically high-yielding and straightforward.[9]

Scientific Rationale

Base-catalyzed hydrolysis is preferred over acid-catalyzed hydrolysis for esters because it is an irreversible process.[9] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is deprotonated and thus unreactive towards further nucleophilic attack, driving the reaction to completion. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.

Detailed Protocol: Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio). The THF acts as a co-solvent to ensure the ester is fully dissolved.

  • Addition of Base: Add LiOH·H₂O (1.5 - 2.0 eq) or an equivalent amount of NaOH to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Work-up (Quenching and Acidification):

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 1M HCl with stirring to acidify the solution to a pH of ~2-3. A precipitate of the carboxylic acid should form.

  • Extraction:

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(Trifluoromethyl)thiazole-2-carboxylic acid. The product is often a solid and can be used in the next step without further purification, or it can be recrystallized if necessary.

Part 2: Amide Bond Formation

With the carboxylic acid in hand, the subsequent step is the formation of an amide bond by coupling it with a primary or secondary amine. This reaction is the cornerstone for generating chemical diversity. The use of modern peptide coupling reagents is essential for achieving high yields and minimizing side reactions, such as racemization if chiral amines are used.[10]

Scientific Rationale

Direct reaction between a carboxylic acid and an amine to form an amide is a dehydration reaction that requires very high temperatures and is generally not feasible for complex molecules. Coupling reagents are used to "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[11] The HOBt additive is crucial as it minimizes side reactions and suppresses racemization.

Detailed Protocol: General Procedure for Amide Coupling

Materials:

  • 4-(Trifluoromethyl)thiazole-2-carboxylic acid (from Part 1)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic to 1.0 eq)

  • A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Initial Setup: To a solution of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (0.1-1.0 eq), and DIPEA (2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and finally, brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.[7]

Application Case Study: Synthesis of COX Inhibitor Scaffolds

Derivatives of thiazole carboxamides have shown significant potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[7][8] By applying the described workflow, novel analogues can be synthesized and evaluated for their biological activity.

Synthetic Pathway Example

COX_Inhibitor_Synthesis Start Ethyl 4-(trifluoromethyl)thiazole- 2-carboxylate Step1 Hydrolysis (LiOH, THF/H₂O) Start->Step1 Acid 4-(Trifluoromethyl)thiazole- 2-carboxylic acid Step1->Acid Step2 Amide Coupling (EDC, HOBt, DIPEA) Acid->Step2 Product N-(Substituted-phenyl)-4-(trifluoromethyl) -thiazole-2-carboxamide (Potential COX Inhibitor) Step2->Product Amine Substituted Aniline (e.g., 3,4,5-Trimethoxyaniline) Amine->Step2

Caption: Pathway to potential COX inhibitors.

Summary of Synthesized Bioactive Molecules

The following table summarizes representative carboxamide derivatives that can be synthesized using the protocols described, highlighting the diversity achievable by varying the amine coupling partner.

Compound IDAmine Coupling PartnerGeneral StructurePotential Bioactivity
TM-1 3,4,5-TrimethoxyanilineThiazole-CO-NH-Ph(OMe)₃COX Inhibitor, Anticancer[8]
DCB-1 2,4-DichloroanilineThiazole-CO-NH-Ph(Cl)₂Fungicidal, Insecticidal[3]
FP-1 4-FluorophenethylamineThiazole-CO-NH-CH₂CH₂-Ph(F)CNS-active agents
PIP-1 PiperidineThiazole-CO-N(CH₂)₅General Drug Scaffold

Note: The general structure denotes the core 4-(Trifluoromethyl)thiazole-2-carboxamide moiety attached to the amine fragment.

Expert Insights and Troubleshooting

  • Purity of Carboxylic Acid: While the crude carboxylic acid from the hydrolysis step is often pure enough for the subsequent coupling, impurities can affect the coupling efficiency. If yields are low, consider purifying the acid by recrystallization or a short silica plug filtration.

  • Choice of Coupling Reagents: While EDC/HOBt is a robust and cost-effective choice, other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be more effective for sterically hindered amines or acids, albeit at a higher cost.

  • Reaction Monitoring: Amide coupling reactions can sometimes stall. It is crucial to monitor the reaction by LC-MS if available. If the reaction has not gone to completion after 18 hours, adding a further portion of the coupling reagent (e.g., 0.3 eq of EDC) can sometimes drive it to completion.

  • Work-up Considerations: The by-product of EDC, ethyl-dimethylaminopropyl urea, is water-soluble and is typically removed during the aqueous work-up. Ensure thorough washing with NaHCO₃ and brine to remove this and any unreacted HOBt.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel bioactive compounds. The straightforward and high-yielding sequence of ester hydrolysis followed by amide coupling provides a reliable platform for generating large libraries of diverse molecules for screening in drug discovery programs. The trifluoromethylthiazole core imparts desirable physicochemical properties, making the resulting derivatives promising candidates for development as anti-inflammatory, anticancer, and agrochemical agents.[1][2][12]

References

Application Notes & Protocols: Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate as a Key Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The dysregulation of protein kinases is a foundational mechanism in the pathology of numerous human diseases, most notably cancer.[1][2] These enzymes govern essential cellular processes, and their aberrant activity can lead to uncontrolled cell proliferation, survival, and migration.[3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2][4]

Within the vast chemical space explored by medicinal chemists, the thiazole ring has emerged as a "privileged scaffold."[1][5] This five-membered heterocycle, containing both sulfur and nitrogen, is a versatile building block found in numerous FDA-approved drugs.[1][4] Its utility stems from its ability to engage in crucial hydrogen bonding interactions with the ATP-binding site of kinases and to serve as a stable, bioisosteric replacement for other aromatic systems.[5][6]

This document focuses on a particularly valuable intermediate: Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate . The strategic placement of the trifluoromethyl (-CF3) group and the reactive carboxylate handle makes this molecule a highly sought-after precursor for a new generation of potent and selective kinase inhibitors. The -CF3 group is known to enhance critical drug properties such as metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity.[7][8]

These notes provide a comprehensive guide for researchers, covering the synthesis of the intermediate, its conversion into a model kinase inhibitor, and the underlying principles of its application.

Physicochemical Data and Properties

The fundamental properties of the title compound are summarized below, providing essential information for experimental planning and characterization.

PropertyValueReference
Chemical Name This compound[9]
CAS Number 79247-86-2[9]
Molecular Formula C₇H₆F₃NO₂S[10]
Molecular Weight 225.19 g/mol [10]
Appearance Expected to be a solid (e.g., yellow solid)[7]
Purity ≥97% (Typical for commercial samples)[9]
Storage Store at 0-8°C[7]

Synthesis of the Core Intermediate

The synthesis of this compound is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring.[1][11] This reaction involves the condensation of an α-haloketone with a thioamide derivative.

Diagram 1: Hantzsch Synthesis Reaction Scheme

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product R1 3-Bromo-1,1,1-trifluoroacetone P1 This compound R1->P1 + Ethanol (Solvent) Reflux R2 Ethyl 2-thiooxamate R2->P1 + Ethanol (Solvent) Reflux

Caption: Reaction scheme for the Hantzsch synthesis of the target intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the cyclocondensation reaction to form the thiazole ring system. The causality behind this one-pot procedure lies in its efficiency, bringing together two readily available starting materials to construct the complex heterocyclic core in a single, high-yielding step.

Materials:

  • 3-Bromo-1,1,1-trifluoroacetone

  • Ethyl 2-thiooxamate

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-thiooxamate (1.0 eq) and anhydrous ethanol to form a slurry.

  • Addition of Reactant: Add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) to the slurry. Rationale: A slight excess of the electrophilic bromo-ketone ensures complete consumption of the thioamide.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (to neutralize any acid byproduct), water, and finally brine. Rationale: The bicarbonate wash is critical to remove acidic impurities, preventing product degradation during concentration and purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[12] Combine the fractions containing the desired product and concentrate to afford this compound as a solid.

Self-Validation:

  • Expected Yield: 60-80%

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The trifluoromethyl group will present a characteristic quartet in the ¹³C NMR spectrum.

Application: From Intermediate to Kinase Inhibitor

The true utility of this compound is realized in its conversion to biologically active molecules. A common and highly effective strategy involves a two-step sequence: (1) hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by (2) amide coupling with a suitable amine fragment. This approach allows for the introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) and optimize binding to the target kinase.[5][13]

Diagram 2: Synthetic Workflow to a Kinase Inhibitor

Workflow Start Ethyl 4-(trifluoromethyl) thiazole-2-carboxylate Acid 4-(Trifluoromethyl)thiazole- 2-carboxylic Acid Start->Acid Step 2A: Hydrolysis (e.g., LiOH, H2O/THF) Final Final Kinase Inhibitor (Thiazole Carboxamide) Acid->Final Step 2B: Amide Coupling (e.g., HATU, DIPEA) Amine + Diverse Amine Fragment (R-NH2) Amine->Final Step 2B: Amide Coupling (e.g., HATU, DIPEA)

Caption: Two-step workflow from the intermediate to a final inhibitor.

Protocol 2A: Hydrolysis to Carboxylic Acid

Materials:

  • This compound

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Rationale: LiOH is a strong base that saponifies the ester. Using a THF/water solvent system ensures solubility of both the organic ester and the inorganic base.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 2B: Amide Coupling to a Model Amine

This protocol uses HATU, a modern coupling reagent that provides high yields and minimizes side reactions, making it a trustworthy choice for synthesizing valuable final compounds.

Materials:

  • 4-(Trifluoromethyl)thiazole-2-carboxylic acid (from Step 2A)

  • A representative amine (e.g., 4-fluoroaniline) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry, argon-purged flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA. Rationale: DIPEA is a non-nucleophilic base used to activate the carboxylic acid via HATU and scavenge the resulting acid byproduct, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final thiazole carboxamide inhibitor.

Biological Context and Mechanism

Thiazole carboxamides derived from this intermediate are frequently designed to target the ATP-binding site of kinases. The amide N-H group and carbonyl oxygen can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[14] The thiazole ring itself sits within the binding pocket, and the trifluoromethyl-substituted end can be directed towards a lipophilic region to enhance potency and selectivity.[15]

Diagram 3: PI3K/Akt Signaling Pathway Inhibition

Many thiazole-based inhibitors target the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[3][16][17]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effects (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Thiazole Inhibitor Inhibitor->PI3K INHIBITS

Caption: Simplified PI3K/Akt pathway showing inhibition point by a thiazole derivative.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by this compound allows for systematic exploration of the SAR.[14][15]

Molecular RegionModificationGeneral Impact on Activity
Thiazole C4-Position -CF₃ Group (Fixed) Induces interaction with a lipophilic pocket, enhancing potency and selectivity.[15]
Thiazole C2-Position Amide Linker (Fixed) Acts as a crucial hinge-binder, forming H-bonds with the kinase backbone.[14]
Amine Fragment (R-NH₂) Varying aryl/heteroaryl groupsModulates selectivity and potency; can be tailored to fit specific sub-pockets of different kinases (e.g., PI3Kα vs PI3Kβ).[15]
Amine Fragment (R-NH₂) Adding polar groups (e.g., morpholine)Can improve solubility and pharmacokinetic properties.[15]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for the discovery of next-generation kinase inhibitors. Its synthesis is robust, and its dual functional handles—the trifluoromethyl group and the ethyl ester—provide a clear and logical path to creating diverse libraries of potent and selective drug candidates. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful intermediate in their drug development programs.

References

Application Notes and Protocols for Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate Derivatives: A Guide to Antimicrobial and Antifungal Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial and antifungal potential of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate derivatives. The urgent need for novel antimicrobial agents in the face of rising drug resistance has propelled the exploration of diverse heterocyclic scaffolds, with thiazole-containing compounds emerging as a particularly promising class. The introduction of a trifluoromethyl group can significantly enhance the biological activity of these molecules, making this specific class of derivatives a focal point for new drug discovery efforts.

The following sections will detail the rationale, synthesis, and biological evaluation of these compounds, providing field-proven insights and robust, self-validating protocols. This document is designed to empower researchers to confidently explore the therapeutic potential of these promising molecules.

The Scientific Imperative for Novel Thiazole Derivatives

The thiazole ring is a key structural motif in a variety of biologically active compounds, including a number of approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological profile. When coupled with a trifluoromethyl (-CF3) group, a substituent known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, the resulting thiazole derivatives present a compelling avenue for the development of new therapeutic agents.[3]

The core structure, this compound, serves as a versatile starting material for the synthesis of a library of derivatives, particularly carboxamides. Amide derivatives are of significant interest due to their prevalence in pharmaceuticals and their ability to form key interactions with biological targets.[4] This guide will focus on the synthesis and evaluation of these carboxamide derivatives.

Synthesis of this compound Derivatives: A Protocol Grounded in Hantzsch Synthesis

The foundational method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[5] This protocol outlines a general procedure for the synthesis of this compound and its subsequent conversion to various amide derivatives.

Materials and Reagents
  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

  • Thiooxamic acid ethyl ester

  • Various primary and secondary amines

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Step-by-Step Synthesis Protocol

Step 1: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1 equivalent) and thiooxamic acid ethyl ester (1 equivalent) in ethanol.

  • Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Step 2: Hydrolysis to 4-(Trifluoromethyl)thiazole-2-carboxylic acid

  • Hydrolysis Reaction: Dissolve the synthesized this compound in a mixture of ethanol and water. Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.

  • Acidification and Extraction: After the reaction is complete, acidify the mixture with 2N HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-(trifluoromethyl)thiazole-2-carboxylic acid.

Step 3: Amide Coupling to Synthesize Derivatives

  • Amide Formation: To a solution of 4-(trifluoromethyl)thiazole-2-carboxylic acid (1 equivalent) in dry DCM, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture for 30 minutes at 0 °C.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) and triethylamine (2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude amide derivative by column chromatography or recrystallization.

Causality Behind Experimental Choices: The Hantzsch synthesis is a reliable and well-established method for thiazole ring formation. The use of a coupling agent like EDC/HOBt in the amide formation step is crucial for efficient and high-yield conversion of the carboxylic acid to the amide, minimizing side reactions.

Antimicrobial and Antifungal Susceptibility Testing Protocols

To ensure the reliability and reproducibility of the biological data, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[6][7][8] The following protocols are adapted from these guidelines for the screening of novel compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[9]

3.1.1. Materials and Reagents

  • Test compounds (this compound derivatives)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Spectrophotometer (plate reader)

3.1.2. Step-by-Step Protocol

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Fungi: For yeasts, prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. For molds, harvest conidia from a mature culture and suspend in sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10^6 CFU/mL. Dilute in RPMI-1640 to a final concentration of 0.4-5 x 10^4 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth (CAMHB or RPMI-1640) in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control (broth + inoculum + DMSO). Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the naked eye or a spectrophotometer.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the test organisms are susceptible to a known antimicrobial agent, while the negative and solvent controls confirm the viability of the organisms and the lack of toxicity from the solvent.

Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear and concise manner, typically in a tabular format, to facilitate comparison between different derivatives and microbial strains.

Representative Data Table
Compound IDR-group (Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
ETZ-01 -NH-phenyl>128>12864128
ETZ-02 -NH-(4-chlorophenyl)641283264
ETZ-03 -NH-(2,4-dichlorophenyl)32641632
ETZ-04 -NH-piperidine>128>128>128>128
Ciprofloxacin N/A0.50.25N/AN/A
Fluconazole N/AN/AN/A216

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and tested.

Interpretation and Structure-Activity Relationship (SAR)

The analysis of the MIC data allows for the elucidation of preliminary structure-activity relationships. For instance, in the hypothetical data above, the introduction of chloro substituents on the phenyl ring of the amide appears to enhance antimicrobial and antifungal activity. This suggests that electron-withdrawing groups and increased lipophilicity in this region of the molecule may be beneficial for activity. Further derivatization and testing would be required to confirm these initial observations.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key stages from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing Biological Evaluation A Hantzsch Thiazole Synthesis (this compound) B Hydrolysis to Carboxylic Acid A->B C Amide Coupling (Library of Derivatives) B->C D Column Chromatography / Recrystallization C->D E Spectroscopic Analysis (NMR, MS) D->E F Antimicrobial Susceptibility Testing (Broth Microdilution) E->F G Antifungal Susceptibility Testing (Broth Microdilution) E->G H MIC Determination F->H G->H I Data Analysis & SAR H->I

Caption: Workflow for the synthesis and antimicrobial evaluation of derivatives.

Potential Mechanisms of Action

While the exact mechanism of action for novel compounds requires dedicated studies, thiazole derivatives have been reported to exert their antimicrobial effects through various pathways. These include the inhibition of essential enzymes involved in bacterial cell wall synthesis, disruption of microbial membranes, and interference with nucleic acid and protein synthesis.[1] For antifungal activity, inhibition of enzymes like 14α-lanosterol demethylase, crucial for ergosterol biosynthesis in fungal cell membranes, is a common mechanism for azole-containing compounds.[4] Further mechanistic studies, such as enzyme inhibition assays or transcriptomic analysis, would be necessary to elucidate the specific mode of action for this class of derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The protocols and guidelines presented in this document provide a robust framework for the synthesis, screening, and initial characterization of a library of derivatives. Future work should focus on expanding the diversity of the synthesized library to further explore the structure-activity relationship and on conducting more in-depth mechanistic studies for the most potent compounds. The ultimate goal is the identification of lead compounds with potent and broad-spectrum activity that can be advanced into preclinical and clinical development.

References

Application Notes and Protocols: Exploring the Herbicidal Potential of Compounds Derived from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Quest for Novel Herbicidal Scaffolds

The relentless challenge of weed management in agriculture necessitates a continuous search for novel herbicidal compounds with improved efficacy, selectivity, and environmental profiles. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules. Among these, the thiazole moiety has emerged as a privileged scaffold in agrochemical research, owing to its diverse biological activities.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.

This document provides a comprehensive guide to the synthesis and evaluation of the herbicidal properties of compounds derived from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate . This readily available starting material offers a versatile platform for the development of novel herbicidal candidates. We will delve into the synthetic pathways, detailed experimental protocols for biological evaluation, and a discussion of the potential mechanisms of action for a proposed class of derivatives: N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides .

Rationale for Target Compound Selection

The core structure of this compound presents a strategic starting point for creating a library of potential herbicides. The ester functional group at the 2-position is a prime site for modification. Conversion of this ester to a carboxamide linkage allows for the introduction of a wide variety of aryl substituents. This is significant because the N-aryl carboxamide moiety is a common feature in many commercial herbicides and fungicides, often playing a crucial role in the molecule's interaction with its target enzyme.

Based on this rationale, we propose the synthesis and evaluation of N-(substituted-phenyl)-4-(trifluoromethyl)thiazole-2-carboxamides as a promising class of herbicidal candidates. The variation of substituents on the phenyl ring will allow for a systematic investigation of the structure-activity relationship (SAR).

Synthesis of N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides

The synthetic route to the target compounds is a straightforward two-step process starting from this compound.

Synthesis_Pathway start This compound intermediate 4-(Trifluoromethyl)thiazole-2-carboxylic acid start->intermediate Step 1: Hydrolysis (e.g., KOH, EtOH/H2O) product N-(substituted-phenyl)-4-(trifluoromethyl)thiazole-2-carboxamide intermediate->product Step 2: Amide Coupling (Substituted Aniline, Coupling Agent)

Caption: Synthetic pathway from the starting material to the target N-aryl carboxamides.

Step 1: Hydrolysis of this compound

Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add potassium hydroxide (KOH, 2.0-3.0 eq).[2]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 2N HCl).

  • The resulting precipitate, 4-(Trifluoromethyl)thiazole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling to Synthesize N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides

Protocol:

  • To a solution of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq).[3]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).

  • Continue stirring the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash successively with a weak acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted-phenyl)-4-(trifluoromethyl)thiazole-2-carboxamide.

Biological Evaluation of Herbicidal Activity

A tiered approach is recommended for evaluating the herbicidal efficacy of the synthesized compounds, starting with primary screening in a controlled greenhouse environment, followed by more extensive secondary screening and, for promising candidates, field trials.

Greenhouse Bioassays: Primary Screening

Objective: To identify active compounds and determine their general herbicidal characteristics (pre-emergence vs. post-emergence activity, spectrum of weeds controlled).

Materials:

  • Seeds of representative monocot and dicot weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)).

  • Pots or trays filled with a standardized soil mix.

  • Synthesized test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • A precision bench sprayer for uniform application.

  • A control group (solvent and surfactant only) and a commercial standard herbicide for comparison.

Pre-emergence Application Protocol:

  • Sow seeds of the selected weed species in pots at a uniform depth.

  • Apply the test compounds at a range of concentrations (e.g., 100, 250, 500 g a.i./ha) to the soil surface using the bench sprayer.

  • Water the pots and place them in a greenhouse with controlled temperature, humidity, and light conditions.

  • Assess the percentage of weed emergence and visual injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).

Post-emergence Application Protocol:

  • Sow seeds and allow the weed seedlings to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compounds at various concentrations directly to the foliage of the seedlings.

  • Return the pots to the greenhouse.

  • Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 DAT using a rating scale (0% = no effect, 100% = complete kill).

Data Analysis:

Calculate the concentration required to inhibit growth by 50% (IC50) or the dose required for 50% visual injury (GR50) for active compounds.

Greenhouse_Workflow start Seed Sowing pre_emergence Pre-emergence Application start->pre_emergence post_emergence Post-emergence Application start->post_emergence greenhouse Greenhouse Incubation pre_emergence->greenhouse post_emergence->greenhouse assessment Data Collection & Assessment (Visual Injury, Biomass) greenhouse->assessment analysis Data Analysis (IC50 / GR50 Calculation) assessment->analysis

Caption: Workflow for greenhouse herbicidal efficacy testing.

Quantitative Data Summary (Hypothetical)
CompoundApplicationTarget WeedGR50 (g a.i./ha) at 21 DAT
N-(4-chlorophenyl)-4-(trifluoromethyl)thiazole-2-carboxamidePost-emergenceA. retroflexus150
N-(3,4-dichlorophenyl)-4-(trifluoromethyl)thiazole-2-carboxamidePost-emergenceA. retroflexus125
N-(4-chlorophenyl)-4-(trifluoromethyl)thiazole-2-carboxamidePre-emergenceE. crus-galli200
N-(3,4-dichlorophenyl)-4-(trifluoromethyl)thiazole-2-carboxamidePre-emergenceE. crus-galli180
Commercial StandardPost-emergenceA. retroflexus100
Commercial StandardPre-emergenceE. crus-galli150

Potential Mechanism of Action

While the precise mechanism of action for novel compounds must be determined experimentally, the structure of N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides provides clues to a likely mode of action. Many carboxamide-containing herbicides are known to inhibit crucial enzymes in plant metabolic pathways. A prominent target for such compounds is the enzyme succinate dehydrogenase (SDH) , also known as Complex II in the mitochondrial electron transport chain.

Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately cell death. The carboxamide moiety often plays a key role in binding to the active site of the enzyme. The trifluoromethyl group and the substituted phenyl ring can contribute to the overall binding affinity and specificity of the inhibitor.

Mechanism_of_Action compound N-aryl-4-(trifluoromethyl)thiazole-2-carboxamide sdh Succinate Dehydrogenase (SDH) (Complex II) compound->sdh Inhibition etc Mitochondrial Electron Transport Chain sdh->etc Blocked Electron Flow atp ATP Production etc->atp Reduced cell_death Cell Death atp->cell_death Leads to

Caption: Postulated mechanism of action via inhibition of Succinate Dehydrogenase.

Further experimental validation, such as in vitro enzyme inhibition assays and metabolic profiling of treated plants, would be necessary to confirm this proposed mechanism of action.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel herbicidal candidates. The proposed N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides represent a class of compounds with a high potential for herbicidal activity, likely through the inhibition of a key metabolic enzyme such as succinate dehydrogenase. The protocols outlined in this document provide a solid framework for the synthesis, biological evaluation, and initial mechanistic investigation of these and other derivatives. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship, followed by more in-depth mode of action studies and crop selectivity evaluations for the most promising candidates.

References

The Trifluoromethyl Group as a Bioactive Modulator in Thiazole Derivatives: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, serving as a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] When applied to the thiazole scaffold, a privileged heterocycle in numerous FDA-approved drugs, the CF₃ group imparts a unique combination of physicochemical properties that can profoundly enhance biological activity.[2][3][4][5] This guide provides an in-depth exploration of the role of the trifluoromethyl group in thiazole derivatives. We will dissect its impact on molecular properties, detail robust protocols for synthesis and evaluation, and present a logical framework for its application in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethylation to advance their therapeutic programs.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group

The decision to introduce a CF₃ group is predicated on its ability to predictably alter a molecule's fundamental properties. Unlike a simple methyl group, the trifluoromethyl moiety is not merely a passive steric blocker; it is an active electronic and lipophilic modulator.[6][7]

Lipophilicity and Permeability

A primary and well-documented effect of the CF₃ group is the significant enhancement of lipophilicity.[6][7][8] Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes, including the gut wall for oral absorption and the blood-brain barrier.[9] The CF₃ group generally increases a molecule's lipid solubility, aiding in its absorption and distribution.[1]

  • Causality: The fluorine atoms, despite their high electronegativity, create a molecule that is poorly solvated by water. The CF₃ group is considered a "lipophilic electron-withdrawing group," a rare and valuable combination in drug design. Its presence on a bioactive molecule can enhance lipophilicity and facilitate membrane permeability, thereby influencing drug–receptor interactions and overall pharmacokinetic behavior.[6][7]

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Rationale for Change
Hansch π Constant +0.56+0.88[8][10]The CF₃ group is significantly more lipophilic, favoring partitioning into lipid environments.
Van der Waals Volume ~25 ų~40 ų[8]Provides increased steric bulk, comparable to an isopropyl group, which can enhance hydrophobic interactions.[8]
Membrane Permeability BaselineGenerally IncreasedEnhanced lipophilicity improves passive diffusion across lipid bilayers.[6][9]
Electronic Effects and pKa Modulation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of the three fluorine atoms.[8][11][12] This property can dramatically alter the acidity or basicity (pKa) of nearby functional groups.

  • Causality: By withdrawing electron density, the CF₃ group can increase the acidity of adjacent protons or decrease the basicity of nearby nitrogen atoms (e.g., on the thiazole ring or an appended amine). This modulation is critical for several reasons:

    • Target Binding: It can alter the strength of hydrogen bonds and electrostatic interactions with the biological target.[6][7]

    • Solubility: It can influence the ionization state of the molecule at physiological pH, which in turn affects aqueous solubility and absorption.

    • Off-Target Effects: Fine-tuning pKa can help mitigate undesirable interactions, such as binding to hERG channels.

Part 2: Pharmacokinetic Consequences of Trifluoromethylation

The physicochemical changes induced by the CF₃ group have direct and often highly beneficial consequences for a drug's pharmacokinetic (PK) profile, particularly its metabolic stability.

Enhancing Metabolic Stability

Perhaps the most celebrated application of the CF₃ group is its role as a "metabolic blocker."[1][13] Many drug candidates fail due to rapid metabolic breakdown, often by Cytochrome P450 (CYP) enzymes in the liver. Replacing a metabolically vulnerable site, such as a methyl or unsubstituted aromatic position, with a CF₃ group is a proven strategy to enhance a drug's half-life.[1][14]

  • Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to ~414 kJ/mol for a carbon-hydrogen (C-H) bond.[6][7] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by CYP enzymes, which commonly target labile C-H bonds.[9][14] Blocking a primary site of metabolism can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[14]

The following diagram illustrates the workflow for assessing the impact of trifluoromethylation on a lead compound.

G cluster_0 Lead Optimization Strategy cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision Start Lead Thiazole Compound (e.g., with -CH3) Design Introduce -CF3 Group at Suspected Metabolic Hotspot Start->Design Hypothesize PK Improvement Synth Synthesize -CF3 Analog Design->Synth PK_Assay Metabolic Stability Assay (Protocol 2.2) Synth->PK_Assay PD_Assay Target Affinity Assay Synth->PD_Assay Compare Compare t1/2, CLint, IC50 (-CH3 vs -CF3) PK_Assay->Compare PD_Assay->Compare Decision Advance Candidate? Compare->Decision Improved PK/PD Profile? Decision->Start No, Redesign End Advance to In Vivo Studies Decision->End Yes

Caption: Drug development workflow for a trifluoromethylated thiazole analog.

Protocol 2.2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a self-validating system to compare the metabolic stability of a parent thiazole derivative with its trifluoromethylated analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with human liver microsomes (HLMs).

Materials:

  • Test Compounds (Parent and CF₃-analog, 10 mM in DMSO)

  • Positive Control (e.g., Verapamil, high clearance)

  • Negative Control (e.g., Warfarin, low clearance)

  • Human Liver Microsomes (HLMs), 20 mg/mL stock

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.

Methodology:

  • Preparation:

    • Thaw HLMs and other reagents on ice.

    • Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Rationale: Using a regenerating system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity throughout the incubation period.

  • Incubation (in duplicate):

    • In a 96-well plate, add phosphate buffer.

    • Add 1 µL of the 10 mM test compound stock to the appropriate wells for a final concentration of 1 µM.

    • Pre-incubation: Add the HLM working solution to all wells. Mix and pre-incubate the plate at 37°C for 10 minutes.

    • Rationale: Pre-incubation allows the test compound to equilibrate with the microsomal enzymes before the metabolic reaction is initiated.

  • Reaction Initiation and Time Points:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Immediately remove the aliquot for the T=0 time point and quench it by adding it to a separate plate containing the cold stopping solution.

    • Incubate the reaction plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the stopping solution.

    • Rationale: The cold acetonitrile solution precipitates microsomal proteins and stops all enzymatic activity, preserving the compound concentration at that specific time point.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (k / [microsomal protein concentration]) * 1000 .

ParameterExpected Outcome (Parent Compound)Expected Outcome (CF₃-Analog)Justification
Half-life (t½) ShorterLongerThe CF₃ group blocks the metabolic site, reducing the rate of metabolism and slowing the clearance of the drug.[14]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerCLᵢₙₜ is a measure of the liver's metabolic capacity; blocking metabolism directly reduces this value.[14]
Number of Metabolites Potentially higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[14][15]

Part 3: Pharmacodynamic Modulation by the Trifluoromethyl Group

The influence of the CF₃ group extends beyond pharmacokinetics to directly modulate how a thiazole derivative interacts with its biological target (pharmacodynamics).

Enhancing Target Binding Affinity

The unique steric and electronic properties of the CF₃ group can lead to stronger and more selective interactions with a target protein.

  • Causality:

    • Hydrophobic Interactions: The lipophilic nature of the CF₃ group can promote favorable hydrophobic (van der Waals) interactions within a nonpolar binding pocket of a receptor.[6]

    • Electrostatic Interactions: As a strong electron-withdrawing group, it can polarize the molecule, potentially improving electrostatic interactions or forming non-canonical hydrogen bonds with the target.[6][7]

    • Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a specific, more bioactive conformation, improving its fit and affinity for the target. In some cases, this conformational change can even alter the functional response, for example, by converting an agonist into an antagonist.[16][17]

G Lipophilicity Increased Lipophilicity (High π Constant) PK Pharmacokinetics (PK) Lipophilicity->PK PD Pharmacodynamics (PD) Lipophilicity->PD EWG Strong Electron- Withdrawing Nature EWG->PD Sterics Defined Steric Profile Sterics->PD Metabolism Blocked Metabolism (Increased t1/2) PK->Metabolism Permeability Enhanced Membrane Permeability PK->Permeability Binding Improved Target Binding Affinity PD->Binding Conformation Bioactive Conformation Stabilized PD->Conformation

Caption: Influence of CF3 properties on PK/PD outcomes.

Part 4: Synthetic Strategies and Protocols

The successful application of trifluoromethylation depends on robust synthetic methods to introduce the CF₃ group onto the thiazole core. Numerous strategies have been developed for this purpose.[18][19]

Protocol 4.1: Synthesis of a 4-(Trifluoromethyl)thiazole Derivative via Hantzsch Thiazole Synthesis

This protocol describes a classic and reliable method for constructing the thiazole ring with a pre-installed trifluoromethyl group.

Objective: To synthesize a 2-amino-4-(trifluoromethyl)thiazole derivative from a trifluoromethylated β-ketoester.

Reaction Scheme: Ethyl 4,4,4-trifluoroacetoacetate + Thiourea → Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Thiourea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

    • Rationale: Ethanol serves as a polar protic solvent suitable for dissolving the reactants and facilitating the cyclization reaction.

  • Catalysis and Reflux:

    • Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The acid catalyzes the initial condensation between the ketone and the thiourea, which is the rate-determining step of the Hantzsch synthesis.

  • Workup and Neutralization:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). A precipitate should form.

    • Rationale: Neutralization quenches the acid catalyst and precipitates the product, which is typically less soluble in neutral aqueous media.

  • Extraction and Isolation:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Extraction isolates the desired organic product from the aqueous phase. Washing with brine removes residual water, and drying with MgSO₄ ensures the complete removal of water before solvent evaporation.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

References

Application Note: Enhancing Metabolic Stability with Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, achieving optimal metabolic stability is a pivotal challenge that directly influences a drug candidate's pharmacokinetic profile, efficacy, and safety.[1][2] A key strategy to mitigate rapid metabolism is the strategic incorporation of chemical moieties that are resistant to enzymatic degradation.[3][4] This application note details the utility of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate as a versatile building block for enhancing the metabolic stability of drug candidates. We will explore the synergistic effects of the trifluoromethyl group and the thiazole core in conferring resistance to metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[5][6] Detailed protocols for assessing metabolic stability using in vitro liver microsomal assays are provided to enable researchers to quantify the impact of incorporating this scaffold.

Introduction: The Critical Role of Metabolic Stability in Drug Development

Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a critical determinant of its clinical success.[1][7] Compounds with low metabolic stability are rapidly cleared from the body, often leading to poor bioavailability, short half-life, and the formation of potentially toxic metabolites.[8][] Therefore, a primary goal in lead optimization is to enhance metabolic stability to ensure a predictable and effective pharmacokinetic profile.[7][10]

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a crucial role in the oxidative metabolism of a vast number of drugs.[2][11] A common strategy in medicinal chemistry is to identify and block these "metabolic hotspots" within a molecule.[12] The introduction of specific functional groups can effectively shield these vulnerable positions from enzymatic attack.

The Power of Trifluoromethyl Groups and Thiazole Scaffolds

This compound offers a unique combination of two powerful moieties for enhancing metabolic stability: the trifluoromethyl (CF₃) group and the thiazole ring.

The Trifluoromethyl Group: A Metabolic Shield

The trifluoromethyl group is a widely used functional group in drug design for its ability to enhance metabolic stability.[3][4][5] This is primarily due to the exceptional strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[5][13] By replacing a metabolically liable methyl group or hydrogen atom with a CF₃ group, chemists can effectively block oxidative metabolism at that site.[4][5] This "metabolic switching" can lead to a longer drug half-life and improved bioavailability.[5]

The Thiazole Ring: A Privileged Heterocycle

Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that is a common scaffold in many biologically active compounds and approved drugs.[14][15] Its inclusion in a drug candidate can influence various physicochemical properties, including metabolic stability.[16][17] The thiazole ring itself is relatively electron-deficient and can be less susceptible to oxidative metabolism compared to more electron-rich aromatic systems.[18]

The combination of a trifluoromethyl group on a thiazole ring, as seen in this compound, presents a powerful building block for medicinal chemists to design novel drug candidates with enhanced metabolic stability.[19]

G cluster_0 Factors Influencing Metabolic Stability cluster_1 Strategies for Enhancement Chemical_Structure Chemical Structure Enzyme_Interactions Enzyme Interactions (e.g., CYP450) Chemical_Structure->Enzyme_Interactions Metabolic_Stability Metabolic Stability Enzyme_Interactions->Metabolic_Stability Determines Biological_Environment Biological Environment Metabolic_Shielding Metabolic Shielding (e.g., CF3 group) Metabolic_Shielding->Metabolic_Stability Enhances Scaffold_Hopping Scaffold Hopping (e.g., Thiazole Ring) Scaffold_Hopping->Metabolic_Stability Enhances Drug_Candidate Drug Candidate Drug_Candidate->Chemical_Structure Pharmacokinetics Improved Pharmacokinetics Metabolic_Stability->Pharmacokinetics G A Prepare Reagents: - Test Compound - Microsomes - NADPH Solution - Quenching Solution B Incubation: Mix Compound, Microsomes, and pre-warm to 37°C A->B C Initiate Reaction: Add NADPH Solution B->C D Time-Point Sampling: (e.g., 0, 5, 15, 30, 60 min) Quench with cold solvent C->D E Sample Processing: Centrifuge to pellet protein D->E F LC-MS/MS Analysis: Quantify remaining parent compound E->F G Data Analysis: Calculate Half-life (t½) and Intrinsic Clearance (CLint) F->G

References

Application Note & Protocols: Leveraging Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate for Advanced Pharmaceutical Scaffold Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for optimizing the physicochemical and pharmacological properties of drug candidates.[1][2][3] Its introduction can profoundly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and modulate pKa, thereby influencing drug-receptor interactions and overall pharmacokinetic profiles.[1][3]

Concurrently, heterocyclic scaffolds, such as the thiazole ring system, are privileged structures found in a multitude of FDA-approved drugs. Thiazoles serve as versatile bioisosteres and engage in crucial hydrogen bonding and π-stacking interactions within biological targets. Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate emerges as a highly valuable and versatile building block at the confluence of these two strategic pillars. It provides a direct and efficient entry point for introducing the 4-(trifluoromethyl)thiazole motif, a pharmacophore designed to enhance the druglike properties of a lead compound.

This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this compound in pharmaceutical scaffold modification, with a primary focus on the robust and widely applicable amide coupling reaction.

The Physicochemical and Pharmacological Advantage of the 4-(Trifluoromethyl)thiazole Moiety

The power of this compound lies in the synergistic combination of its two core components:

  • The Trifluoromethyl Group (CF₃): This group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[2] The C-F bond is exceptionally strong (dissociation energy of ~485 kJ/mol), rendering the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This enhanced metabolic stability often leads to an increased half-life and improved bioavailability of the drug candidate. Furthermore, with a Hansch lipophilicity parameter (π) of +0.88, the CF₃ group significantly increases the lipophilicity of a molecule, which can be critical for crossing cellular membranes.[1]

  • The Thiazole Ring: The thiazole core is a bioisostere for various other aromatic and heterocyclic rings. Its nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, while the aromatic system can participate in various non-covalent interactions with protein targets. This moiety is a key structural feature in numerous anti-inflammatory, antimicrobial, and anticancer agents.[4][5]

The combination of these features makes the 4-(trifluoromethyl)thiazole scaffold an excellent choice for lead optimization, offering a pathway to improved potency, selectivity, and pharmacokinetic properties.[6]

Chemical Properties and Handling

Before proceeding to synthetic protocols, it is essential to understand the key characteristics of the starting reagent.

PropertyValue
Chemical Name This compound
CAS Number 79247-86-2
Molecular Formula C₇H₆F₃NO₂S
Molecular Weight 225.19 g/mol
Appearance Typically a solid
Storage Room temperature, keep dry[6]
pKa (Predicted) -2.54 ± 0.10[7]
Boiling Point (Predicted) 194.8 ± 40.0 °C[7]

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reagent should be handled in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (SDS) from the supplier.

Core Application Workflow: Scaffold Elaboration via Amide Bond Formation

The most common and versatile application of this compound is its use as a precursor for forming amide bonds. The ethyl ester at the C2 position is the primary reactive handle for derivatization. This can be achieved through a two-step hydrolysis-coupling sequence or, in some cases, direct aminolysis. The two-step approach is generally more reliable and broadly applicable.

G start Ethyl 4-(trifluoromethyl)thiazole- 2-carboxylate hydrolysis Step 1: Saponification (Hydrolysis) start->hydrolysis acid 4-(Trifluoromethyl)thiazole- 2-carboxylic Acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., HATU, EDC) acid->coupling product Target Amide-Modified Scaffold coupling->product amine Primary or Secondary Amine (R1R2NH) amine->coupling

Caption: General workflow for scaffold modification.

Protocol 1: Two-Step Synthesis via Carboxylic Acid Intermediate

This method offers robust and high-yielding access to a diverse library of amides. It involves the initial saponification of the ethyl ester to the corresponding carboxylic acid, which is then activated and coupled with an amine of interest.

Part A: Saponification to 4-(Trifluoromethyl)thiazole-2-carboxylic Acid

This step converts the stable ethyl ester into the more reactive carboxylic acid.

G cluster_0 Reaction Scheme Reagent This compound Product 4-(Trifluoromethyl)thiazole-2-carboxylic Acid Reagent->Product Conditions 1. LiOH·H₂O 2. THF/H₂O 3. 25 °C 4. Acidic Workup (e.g., 1N HCl)

Caption: Saponification of the ethyl ester.

Materials:

  • This compound (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound in a 3:1 mixture of THF and water (e.g., 10 mL/g of starting material).

  • Reagent Addition: Add LiOH·H₂O (1.5 equiv) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1N HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)thiazole-2-carboxylic acid, which can often be used in the next step without further purification.

Part B: HATU-Mediated Amide Coupling

This protocol uses HATU, a highly efficient coupling reagent known for its rapid reaction times and efficacy with a broad range of amines, including sterically hindered or electron-deficient ones.[8][9]

G cluster_0 HATU Coupling Mechanism Acid R-COOH ActiveEster O-Acyl(tetramethyl)isouronium Ion (Activated Ester) Acid->ActiveEster + HATU, DIPEA HATU HATU Base DIPEA Product Amide Product ActiveEster->Product + R'R''NH Amine R'R''NH Byproduct HOAt Product->Byproduct releases

Caption: Simplified HATU coupling mechanism.

Materials:

  • 4-(Trifluoromethyl)thiazole-2-carboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Reagent Addition: Add the amine (1.1 equiv) followed by DIPEA (3.0 equiv) to the solution. Stir for 2 minutes.

  • Activation & Coupling: Add HATU (1.1 equiv) in one portion. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice) and brine (twice).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Alternative Coupling Reagents: For certain applications, particularly in bioconjugation or with less challenging substrates, EDC/HOBt can be a cost-effective alternative to HATU.[8][10]

Amine SubstrateCoupling ReagentBaseTypical Yield RangeNotes
BenzylamineHATUDIPEA85-95%Standard primary amine coupling.
MorpholineHATUDIPEA80-95%Efficient coupling with secondary cyclic amines.
Aniline (electron-neutral)HATUDIPEA70-85%Generally good yields with anilines.
4-FluoroanilineHATUDIPEA60-80%Electron-deficient anilines may require longer reaction times or slight warming.[11][12]
N-Boc-piperazineEDC/HOBtDIPEA75-90%A good alternative for non-hindered secondary amines.

Characterization of Final Products

Confirmation of the successful scaffold modification is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the final amide. The disappearance of the ethyl ester signals and the appearance of new signals corresponding to the amine fragment are key indicators. The ¹⁹F NMR will show a singlet corresponding to the CF₃ group.

  • Mass Spectrometry (MS): LC-MS is used to monitor the reaction and confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an exact mass for elemental composition confirmation.

Conclusion

This compound is a powerful and versatile building block for modern pharmaceutical research. The protocols detailed in this guide, particularly the robust two-step hydrolysis and HATU-mediated coupling sequence, provide a reliable and efficient pathway for incorporating the metabolically stable and pharmacologically significant 4-(trifluoromethyl)thiazole moiety into a wide array of molecular scaffolds. This strategic modification can significantly enhance the druglike properties of lead compounds, making this reagent an indispensable tool for drug development professionals aiming to accelerate their discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (CAS No. 79247-86-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this important heterocyclic building block. The presence of the electron-withdrawing trifluoromethyl group and the thiazole core presents unique challenges and considerations during purification, which this guide aims to address with practical, field-proven solutions.

Core Concepts in Purification

The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of both methods yields the best results. The compound is typically isolated as pale yellow needles, indicating it is a crystalline solid at room temperature[1].

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the purification process.

Part 1: Column Chromatography Issues

Column chromatography is a highly effective method for separating the target compound from starting materials and reaction byproducts. A common eluent system described in the literature is a mixture of ethyl acetate and hexane[1][2].

Q1: My compound is streaking or tailing significantly on the TLC plate and column. What is causing this and how can I fix it?

A1: Tailing is a common issue that indicates an undesirable interaction between your compound and the stationary phase (silica gel), leading to poor separation and lower purity of collected fractions.

  • Causality:

    • Acidity of Silica: Standard silica gel is slightly acidic, which can lead to strong interactions with basic sites on a molecule, such as the nitrogen atom in the thiazole ring.

    • Compound Overload: Applying too much crude material to the column or TLC plate will saturate the stationary phase, causing bands to broaden and streak.

    • Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will move very slowly and may appear to streak. Conversely, if it's too polar, it may move with the solvent front, resulting in no separation.

  • Troubleshooting Steps:

    • Optimize Eluent System: The literature suggests an ethyl acetate-hexane (1:5 v/v) system is a good starting point[1]. If tailing persists, try gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Use a Modifier: Add a small amount (~0.5-1%) of a modifier to the eluent system. For potentially basic compounds like this thiazole, adding a mild base like triethylamine (Et₃N) can neutralize the acidic sites on the silica gel, improving peak shape.

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule is to load 1-5% of the silica gel's weight with the crude material.

    • Consider an Alternative Stationary Phase: If tailing remains a problem, the compound may be sensitive to the acidic nature of silica. Switching to a neutral stationary phase, such as neutral alumina, can be an effective solution[3].

Q2: I am getting poor separation between my product and a close-running impurity. How can I improve the resolution?

A2: Achieving baseline separation is critical for high purity. If impurities are co-eluting with your product, the solvent system or column parameters need adjustment.

  • Troubleshooting Steps:

    • Shallow the Gradient: If using a gradient elution, make the increase in polarity more gradual in the region where the product elutes. This will increase the separation between closely eluting spots.

    • Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents. Consider switching to a different system, such as dichloromethane/methanol or toluene/acetone, after performing TLC tests to find an optimal new system.

    • Use a Longer Column: Increasing the length of the column provides more theoretical plates for the separation to occur, often improving resolution.

    • Dry Loading: If your crude material has poor solubility in the starting eluent, it can cause band broadening at the origin. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Workflow for Column Chromatography Troubleshooting

start Problem Observed: Poor Separation or Tailing overload Is the column overloaded? (>5% w/w) start->overload polarity Is the eluent polarity optimal? overload->polarity No reduce_load Reduce sample load overload->reduce_load Yes silica_issue Is the compound interacting with acidic silica? polarity->silica_issue Yes optimize_eluent Adjust eluent polarity or switch solvent system polarity->optimize_eluent No add_modifier Add modifier (e.g., 0.5% Et3N) to eluent silica_issue->add_modifier Possibly change_phase Switch to neutral alumina silica_issue->change_phase Likely success Successful Purification reduce_load->success optimize_eluent->success add_modifier->success change_phase->success

Caption: Decision tree for troubleshooting column chromatography.

Part 2: Recrystallization Issues

Recrystallization is an excellent technique for achieving high purity, especially after an initial cleanup by chromatography. The goal is to dissolve the crude solid in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.

Q3: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What should I do?

A3: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not favorable for crystal lattice formation, often because the solution is too concentrated or cools too quickly[4].

  • Causality:

    • Supersaturation: The solution is too concentrated.

    • Rapid Cooling: Cooling the solution too fast does not allow sufficient time for ordered crystals to form.

    • Insoluble Impurities: The presence of impurities can inhibit crystal formation.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation[4].

    • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or paper towels can help. Do not move the flask directly to an ice bath[4].

    • Scratching: Once the solution is at or below room temperature, gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth[4].

    • Seed Crystals: If a small amount of pure product is available, add a single tiny crystal ("seed crystal") to the cooled solution to induce crystallization[4].

Q4: No crystals have formed even after the solution has cooled completely and been placed in an ice bath. What is wrong?

A4: This is a common frustration that usually points to an issue with either concentration or the choice of solvent.

  • Troubleshooting Steps:

    • Insufficient Concentration: You may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again slowly[4].

    • Induce Nucleation: As with oiling out, try scratching the flask or adding a seed crystal.

    • Change the Solvent System: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures.

      • Try a different single solvent in which the compound has lower solubility.

      • Create a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A patent for a related thiazole carboxylate mentions successful recrystallization from n-butanol, which could be a solvent to consider[5].

General Purification Workflow

crude Crude Product decision Assess Impurity Profile (TLC/NMR) crude->decision chromatography Column Chromatography (e.g., Hex/EtOAc) decision->chromatography Multiple Impurities recrystallization Recrystallization (e.g., n-Butanol) decision->recrystallization Minor Impurities analysis Purity Check (TLC, NMR, HPLC) chromatography->analysis recrystallization->analysis pure_product Pure Product (>97%) analysis->pure_product Purity Met repeat Repeat Purification or Combine Methods analysis->repeat Purity Not Met repeat->decision

Caption: General workflow for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: The pure compound is described as pale yellow needles[1]. This crystalline nature makes it a good candidate for purification by recrystallization.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at room temperature in a dry environment to prevent hydrolysis of the ester group[6].

Q3: What are the most likely impurities from its synthesis?

A3: The synthesis typically involves the condensation of an ethyl bromopyruvate derivative with 2,2,2-trifluorothioacetamide[1]. Therefore, common impurities could include unreacted starting materials, side-products from incomplete cyclization, or subsequent decomposition. It is crucial to analyze a crude ¹H NMR or TLC to identify these before choosing a purification strategy.

Q4: Is this compound acidic or basic?

A4: The thiazole ring contains a nitrogen atom that can act as a weak base. This is an important consideration for purification, as the compound may interact with the acidic sites of standard silica gel, potentially causing tailing during column chromatography.

Q5: What analytical techniques are best for assessing purity?

A5: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of the number of components and for optimizing column chromatography conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to detect and quantify impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is excellent for determining purity with high accuracy (e.g., >99%)[5].

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

Introduction: The Importance of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in drug discovery.[1] The thiazole ring itself is a versatile scaffold found in numerous pharmaceuticals.[2]

The most common and robust method for constructing this molecule is the Hantzsch thiazole synthesis , a classic condensation reaction that remains a cornerstone of heterocyclic chemistry.[3][4] This guide focuses on optimizing this specific pathway.

Section 1: Core Synthesis Protocol via Hantzsch Condensation

The Hantzsch synthesis for this target involves the cyclocondensation of an α-haloketone with a thioamide. Specifically, the reaction between 3-bromo-1,1,1-trifluoroacetone and ethyl thiooxamate provides the desired product.

Overall Reaction Scheme

Reaction_Scheme cluster_products Product R1 3-Bromo-1,1,1-trifluoroacetone P1 This compound R2 Ethyl Thiooxamate Plus + Plus->P1 Solvent (e.g., Ethanol) Heat (Reflux)

Caption: Hantzsch synthesis of the target compound.

Detailed Experimental Protocol

This protocol serves as a validated starting point. Optimization will be discussed in the subsequent sections.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl thiooxamate (1.0 eq) and absolute ethanol (approx. 0.2 M concentration relative to the limiting reagent).

  • Reagent Addition: Begin stirring the solution. Slowly add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) to the mixture at room temperature. Note: This starting material is volatile and lachrymatory; handle it in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a 3:1 mixture of hexane and ethyl acetate. The reaction is generally complete within 3-5 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid or oil.[5]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow problem problem cause cause solution solution start Experiment Start check Low Yield or No Reaction? start->check cause1 Potential Cause: Poor Reagent Quality? check->cause1 Yes end Proceed to Purification check->end No sol1 Verify purity (NMR, GC-MS). Use freshly opened reagents. cause1->sol1 Solution cause2 Potential Cause: Sub-optimal Temperature? cause1->cause2 No sol2 Ensure consistent reflux. Screen higher boiling solvents (e.g., isopropanol, acetonitrile). cause2->sol2 Solution

Caption: A simplified troubleshooting decision workflow.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Scientific Rationale
1. Low or No Product Formation A. Poor Reagent Quality: Ethyl thiooxamate can degrade over time. 3-bromo-1,1,1-trifluoroacetone can hydrolyze or polymerize.Solution: Verify the purity of starting materials using ¹H NMR or GC-MS. Use freshly purchased or purified reagents. The initial Sɴ2 attack by the sulfur of the thioamide is the crucial first step; a non-nucleophilic or absent thioamide will halt the reaction.[6]
B. Insufficient Temperature: The final dehydration step to form the aromatic thiazole ring is often the rate-limiting step and requires thermal energy.Solution: Ensure the reaction is at a full, consistent reflux. If using ethanol, consider switching to a higher-boiling solvent like isopropanol or acetonitrile to increase the reaction rate, but re-monitor for side products.
C. Incorrect Stoichiometry: An excess of the bromoketone can lead to side reactions, while a significant deficit will leave unreacted thioamide.Solution: Use a slight excess (1.05-1.1 eq) of the more volatile/reactive bromoketone. Accurately weigh all reagents.
2. Multiple Spots on TLC / Impure Product A. Side Reactions: The bromoketone can potentially undergo self-condensation or react with the solvent.Solution: Add the 3-bromo-1,1,1-trifluoroacetone slowly to the solution of ethyl thiooxamate at room temperature before heating. This maintains a low concentration of the electrophilic ketone, favoring the desired bimolecular reaction over side reactions.
B. Formation of Regioisomer: While less common for this specific substrate combination, Hantzsch syntheses can sometimes yield isomeric products, especially under certain pH conditions.[7]Solution: Maintain neutral or slightly basic conditions. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can scavenge the HBr formed and prevent acid-catalyzed side reactions. However, acidic conditions have been shown to alter regioselectivity in other systems.[7]
3. Difficult Purification A. Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product.Solution: Optimize your column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol) or use a shallower gradient. If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate) can be highly effective.
B. Product is a Persistent Oil: The product may not crystallize easily.Solution: Ensure all solvent is removed in vacuo. Try scratching the flask with a glass rod to induce crystallization. If it remains an oil, high-purity can still be achieved via careful chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Hantzsch Thiazole Synthesis?

A1: The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism A 1. Sɴ2 Attack Thioamide sulfur attacks the α-bromoketone. B 2. Intermediate Formation An acyclic thioether intermediate is formed. A->B C 3. Cyclization Intramolecular attack by the nitrogen onto the ketone carbonyl. B->C D 4. Dehydration A molecule of water is eliminated to form the thiazoline ring. C->D E 5. Aromatization The thiazoline tautomerizes to the stable, aromatic thiazole product. D->E

Caption: Stepwise mechanism of the Hantzsch synthesis.

The process begins with the sulfur of the thioamide acting as a nucleophile to displace the bromide on the α-carbon of the ketone (Sɴ2 reaction). The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Finally, a molecule of water is eliminated to form the aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[6]

Q2: Can I use 3-chloro-1,1,1-trifluoroacetone instead of the bromo analog?

A2: Yes, the chloro-analog can be used. However, the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Therefore, the reaction with the chloro-ketone will likely be slower and may require higher temperatures or longer reaction times to achieve a comparable yield.

Q3: Are there alternative or "greener" conditions for this reaction?

A3: Absolutely. Modern variations of the Hantzsch synthesis focus on improving efficiency and environmental impact.

  • Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent.[8]

  • Ultrasonic Irradiation: Sonication can also accelerate the reaction by creating localized high-pressure and high-temperature zones.[9]

  • Catalytic Conditions: While often run neat, some Hantzsch syntheses benefit from reusable solid acid catalysts, which can simplify workup.[9]

Q4: What is the best way to monitor the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate (KMnO₄) for visualization, as the starting materials and product may not all be UV-active. For more precise monitoring, especially during optimization studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can track the consumption of reactants and the formation of the product by mass.

References

stability issues of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and utilizing this versatile building block. As your partner in research, we aim to equip you with the knowledge to anticipate and resolve potential stability challenges, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers recommend refrigeration at 0-8°C to minimize the potential for degradation over time.[4] Always refer to the supplier's specific recommendations on the product datasheet.

Q2: Is this compound sensitive to air or moisture?

While specific data on the air and moisture sensitivity of this exact compound is not extensively published, general best practices for handling fine chemicals should be followed. The ester functional group can be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. It is prudent to handle the compound in a dry environment and to keep the container tightly closed when not in use.[1][2]

Q3: What are the known incompatible materials?

Based on safety data for this and structurally related compounds, you should avoid strong oxidizing agents and strong bases.[5] Strong bases can catalyze the hydrolysis of the ethyl ester, while strong oxidizing agents could potentially react with the thiazole ring.

Q4: What are the expected hazardous decomposition products?

Under thermal decomposition, such as in a fire, the compound may release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[5] These are products of high-energy decomposition and are not typically encountered during standard laboratory handling and storage.

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

Unexpected experimental results can often be traced back to the stability of a key reagent. This section provides a framework for diagnosing and resolving potential issues related to the stability of this compound.

Issue 1: Inconsistent or low yields in reactions.

If you are experiencing lower-than-expected yields or inconsistent results in reactions where this compound is a starting material, consider the following possibilities:

  • Potential Cause 1: Hydrolytic Degradation. The ethyl ester is the most likely site of hydrolytic instability. This can be exacerbated by reaction conditions that are either strongly acidic or basic. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the ester.

    • Troubleshooting Steps:

      • Analyze Starting Material: Before starting your reaction, verify the purity of your this compound using a suitable analytical method like HPLC, GC, or NMR. Look for the presence of the corresponding carboxylic acid, which would be a primary hydrolysis product.

      • Control Reaction pH: If your reaction conditions are aqueous and fall outside the neutral pH range, consider if ester hydrolysis is a competing reaction. If possible, adjust the pH or minimize the reaction time under harsh conditions.

      • Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the risk of hydrolysis.

  • Potential Cause 2: Thermal Instability. While many thiazole derivatives are thermally robust, prolonged exposure to high temperatures could lead to degradation.

    • Troubleshooting Steps:

      • Minimize Heat Exposure: If your reaction requires heat, perform a time-course study to determine the minimum time required for the reaction to complete. Avoid unnecessarily long heating times.

      • Consider Lower Temperature Alternatives: Explore if the reaction can be performed at a lower temperature, perhaps with a different catalyst or solvent system.

Issue 2: Appearance of unknown impurities in stored material or reaction mixtures.

The appearance of new peaks in your analytical traces over time or after a reaction can be indicative of degradation.

  • Potential Cause: Photodegradation. While the presence of nitrogen in the thiazole ring may offer some protection against photodegradation, it is still a potential risk, especially for compounds with extended conjugation.[6] The ICH Q1B guidelines provide a framework for assessing photostability for pharmaceutical compounds.[7]

    • Troubleshooting Steps:

      • Protect from Light: Always store the compound in an amber vial or in a container that is otherwise protected from light.[8] When setting up reactions, consider wrapping the reaction vessel in aluminum foil.

      • Perform a Photostability Stress Test: To definitively determine if your compound is light-sensitive, you can perform a controlled photostability study. An experimental protocol for this is provided below.

Workflow for Troubleshooting Stability Issues

G cluster_conditions Investigate Reaction/Storage Conditions start Unexpected Experimental Result (e.g., low yield, impurity) check_purity 1. Verify Purity of Starting Material (HPLC, GC, NMR) start->check_purity is_pure Is the starting material pure? check_purity->is_pure impure Source new material or purify existing stock. is_pure->impure No pure Yes is_pure->pure check_hydrolysis 2. Assess Hydrolytic Stability (Is water present? pH extreme?) pure->check_hydrolysis check_thermal 3. Assess Thermal Stability (High temp? Long duration?) check_hydrolysis->check_thermal check_photo 4. Assess Photostability (Exposed to light?) check_thermal->check_photo solution Implement Corrective Actions: - Use anhydrous conditions - Buffer pH - Reduce reaction time/temp - Protect from light check_photo->solution

Caption: A logical workflow for troubleshooting experimental issues potentially related to reagent stability.

Potential Degradation Pathway: Ester Hydrolysis

The most probable non-thermal, non-photolytic degradation pathway in a laboratory setting is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be catalyzed by either acid or base.

Hydrolysis cluster_main Ester Hydrolysis reactant This compound product 4-(trifluoromethyl)thiazole-2-carboxylic acid + Ethanol reactant->product H+ or OH- H2O

Caption: The chemical transformation during ester hydrolysis.

Experimental Protocols for Stability Assessment

To provide a self-validating system, we provide the following protocols for you to assess the stability of this compound under your specific laboratory conditions.

Protocol 1: Assessing Hydrolytic Stability

This protocol allows you to determine the stability of the compound in aqueous solutions at different pH values.

  • Prepare Buffer Solutions: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Prepare Stock Solution: Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Incubate Samples: Add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration suitable for your analytical method. Also, include a control sample in the organic solvent.

  • Time-Point Analysis: Store the solutions at a controlled temperature (e.g., room temperature or 40°C). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of a new, more polar peak could indicate the formation of the carboxylic acid.

Protocol 2: Assessing Photostability

This protocol is based on the ICH Q1B guidelines and helps determine if the compound is sensitive to light.[7]

  • Sample Preparation: Prepare two sets of samples of the compound. This can be the solid material spread thinly in a petri dish or a solution in a suitable solvent in a quartz cuvette.

  • Control Sample: Wrap one set of samples completely in aluminum foil to serve as the "dark control."

  • Light Exposure: Place both the exposed and dark control samples in a photostability chamber. The chamber should provide a controlled light source that delivers an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by a suitable stability-indicating method (e.g., HPLC).

  • Evaluation: Compare the results from the exposed and control samples. A significant difference in purity or the presence of new degradation products in the exposed sample indicates photosensitivity.

Data Summary Table for Stability Studies

Use a table like the one below to systematically record your findings from the stability studies.

ConditionTime PointPurity (%) of Parent CompoundObservations (e.g., new peaks, color change)
Hydrolysis (pH 4) 0 hr
24 hr
72 hr
Hydrolysis (pH 7) 0 hr
24 hr
72 hr
Hydrolysis (pH 9) 0 hr
24 hr
72 hr
Photostability (Exposed) Post-exposure
Photostability (Control) Post-exposure

This structured approach will help you build a comprehensive stability profile for this compound, ensuring the reliability and reproducibility of your research.

References

troubleshooting guide for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in their synthetic routes. The following question-and-answer-based guide provides in-depth, field-proven insights to diagnose and resolve common experimental issues, ensuring the integrity and success of your research.

FAQ 1: My Hantzsch thiazole synthesis is yielding little to no product. What are the primary causes and how can I troubleshoot this?

A1: Senior Application Scientist's Analysis

Low or no yield in a Hantzsch synthesis—the condensation of an α-haloketone and a thioamide—is one of the most frequent challenges.[1] The root cause typically falls into one of three categories: reactant integrity, suboptimal reaction conditions, or reaction incompletion. The aromaticity of the final thiazole product is a strong thermodynamic driving force, so failure to form it suggests a significant kinetic barrier or reactant-related issue.[2]

Causality and Troubleshooting Workflow

The problem can be systematically diagnosed by evaluating the key components of the reaction. The following workflow provides a logical path to identifying the issue.

TroubleshootingWorkflow start Low / No Yield Observed check_sm Analyze reaction mixture by TLC/LCMS. Are starting materials (SMs) consumed? start->check_sm sm_consumed_yes Yes, SMs are consumed check_sm->sm_consumed_yes Consumed sm_consumed_no No, SMs are unreacted check_sm->sm_consumed_no Unconsumed check_product Is the desired product spot/ peak present? sm_consumed_yes->check_product check_reagents Verify Reactant Quality & Stoichiometry sm_consumed_no->check_reagents side_products Multiple unidentified spots/peaks observed. Investigate side reactions (e.g., oxazole formation, dimerization, decomposition). check_product->side_products No product_present_low Product is present but in trace amounts. Focus on optimizing workup and isolation or preventing product decomposition. check_product->product_present_low Yes (trace) reagent_details 1. Confirm α-haloketone stability (can degrade). 2. Verify thioamide purity (can contain amide). 3. Use 1:1 or slight excess of thioamide (1.1-1.2 eq). check_reagents->reagent_details check_conditions Optimize Reaction Conditions check_reagents->check_conditions condition_details 1. Screen solvents (see Table 1). 2. Adjust temperature (reflux is common). 3. Increase reaction time. 4. Consider microwave irradiation to reduce time. check_conditions->condition_details

Caption: Troubleshooting workflow for low reaction yields.

Key Troubleshooting Steps:
  • Verify Reactant Quality:

    • α-Haloketones: These reagents can be unstable and decompose upon storage, especially if exposed to moisture or light.[3] Run an NMR or TLC of your α-haloketone against a pure standard if possible. If degradation is suspected, consider re-synthesis or purification.[4]

    • Thioamides: The purity of the thioamide is critical. Contamination with the corresponding amide can lead to the formation of an oxazole byproduct.[5] Furthermore, some thioamides are unstable in acidic media, which can halt the reaction.[6][7]

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent significantly impacts reaction rate and yield.[1] Ethanol is a common starting point as it effectively dissolves both reactants.[5] However, screening other solvents may be necessary for specific substrates.[8]

    • Temperature and Time: Most Hantzsch syntheses require heating to reflux for several hours.[5] If the reaction is sluggish at a certain temperature, an increase may be beneficial. Monitor the reaction's progress to avoid decomposition from prolonged heating. Modern approaches often use microwave irradiation to drastically shorten reaction times from hours to minutes.[1][9]

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the appearance of the product. An incomplete reaction may simply require a longer reaction time or higher temperature.[5]

Protocol: Reaction Monitoring by TLC
  • Plate Preparation: On a silica gel TLC plate, lightly draw a starting line in pencil.

  • Spotting: Apply three separate spots on the line: your α-haloketone starting material (SM1), your thioamide starting material (SM2), and a sample from your reaction mixture (Rxn).

  • Development: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: The disappearance of SM1 and SM2 spots in the "Rxn" lane and the appearance of a new spot indicate that the reaction is proceeding.[5][10]

FAQ 2: My TLC shows multiple spots. What are the likely side products and how can I minimize them?

A2: Senior Application Scientist's Analysis

The formation of multiple products is a clear indicator of side reactions or an incomplete reaction. The identity of these byproducts provides valuable clues for optimizing the synthesis.

Common Side Products in Hantzsch Synthesis:
  • Unreacted Starting Materials: The most obvious spots. Their presence indicates the reaction has not gone to completion.

  • Oxazole Formation: If the thioamide reactant is contaminated with its corresponding amide, a competitive reaction can occur, leading to an oxazole byproduct.[5] Ensure the purity of your thioamide.

  • Dimerization/Polymerization: Under harsh conditions (e.g., excessively high temperatures or incorrect pH), starting materials or reactive intermediates can self-condense.[5]

  • Hydroxythiazoline Intermediate: The reaction proceeds through a hydroxythiazoline intermediate which then dehydrates to the aromatic thiazole.[9][3] In some cases, this intermediate may be stable enough to be observed, indicating that the final dehydration step is sluggish. Adding a catalytic amount of acid (like p-Toluenesulfonic acid) can promote this step.[5]

Visualizing the Core Mechanism and Potential Pitfalls

HantzschMechanism cluster_reactants Reactants cluster_pathway Reaction Pathway Haloketone α-Haloketone SN2 SN2 Attack (Sulfur on α-Carbon) Haloketone->SN2 Thioamide Thioamide Thioamide->SN2 SideProduct Side Products (Oxazole, Dimer, etc.) Thioamide->SideProduct Amide Impurity Cyclization Intramolecular Cyclization (Nitrogen on Carbonyl) SN2->Cyclization Forms Hydroxythiazoline Intermediate Dehydration Dehydration (-H₂O) Cyclization->Dehydration Cyclization->SideProduct Decomposition Product Thiazole Product Dehydration->Product Aromatization drives reaction

Caption: Simplified Hantzsch thiazole synthesis mechanism.

FAQ 3: My product is difficult to purify. What are the recommended methods?

A3: Senior Application Scientist's Analysis

Purification challenges often arise from the physical properties of the thiazole derivative or the presence of closely related impurities. The choice of method depends heavily on whether your product is a solid or an oil and its polarity relative to the impurities.[11]

Recommended Purification Techniques:
  • Recrystallization: This is the most effective method for purifying solid products.[5] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at room or cold temperatures, while impurities remain soluble. Common solvents include ethanol, methanol, or mixtures like ethanol/water.

  • Column Chromatography: This is a versatile technique for both solid and oil products, separating compounds based on their differential adsorption to a stationary phase (usually silica gel).[11] A systematic approach to developing a solvent system using TLC first is highly recommended to ensure good separation.

  • Acid-Base Extraction: Thiazoles are basic due to the lone pair on the nitrogen atom.[12][13] If your product is sufficiently basic and impurities are neutral, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the thiazole and pull it into the aqueous layer, discard the organic layer containing neutral impurities, and then basify the aqueous layer (e.g., with NaHCO₃) to re-neutralize and precipitate your product, which can then be extracted back into an organic solvent.

FAQ 4: How do reaction conditions affect the regioselectivity of the synthesis?

A4: Senior Application Scientist's Analysis

This is an advanced but critical consideration when using N-monosubstituted thioureas. The reaction can potentially yield two different regioisomers: the 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the pH of the reaction medium.

  • Neutral Conditions: In neutral solvents like ethanol or DMF, the reaction almost exclusively produces the 2-(N-substituted amino)thiazole isomer.[14] This is the thermodynamically favored aromatic product.

  • Acidic Conditions: Performing the synthesis under strongly acidic conditions (e.g., 10M HCl in ethanol) can lead to the formation of a mixture of both isomers, and in some cases, the 3-substituted 2-imino isomer can become the major product.[15]

Therefore, to ensure the selective formation of a single isomer, careful control of the reaction's pH is essential.[14] For most applications targeting the stable 2-amino-thiazole structure, maintaining neutral or slightly basic conditions is recommended.

Data Summary & Protocols
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
SolventDielectric Constant (approx.)Typical ConditionsNotes
Ethanol24.5RefluxGood general-purpose solvent, dissolves most reactants well.[5]
Methanol32.7Reflux / MicrowaveSimilar to ethanol, often used in microwave-assisted synthesis.[1][10]
1-Butanol17.5RefluxHigher boiling point (118 °C) can be useful for less reactive substrates.[16]
Water80.1RefluxAn environmentally benign option, often used in combination with a co-solvent like ethanol.[16][17]
DMF36.780-100 °CGood for substrates with poor solubility in alcohols.
Toluene2.4Reflux (Dean-Stark)Aprotic solvent, can be used with a Dean-Stark trap to remove water formed during the reaction.
Protocol: General Hantzsch Synthesis of a 2-Amino-4-Arylthiazole

This protocol is a general guideline for the reaction between a substituted 2-bromoacetophenone and thiourea.[10]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Solvent Addition: Add methanol or ethanol (approx. 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC every 30-60 minutes. Reaction is typically complete in 1-4 hours.[2]

  • Cooling: Once the starting material is consumed, remove the heat source and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a mild base solution, such as 5% sodium carbonate or dilute ammonium hydroxide, to neutralize the HBr byproduct and precipitate the free base of the product.[2][10]

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol or ether to aid in drying.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven to obtain the crude product. Further purification can be done by recrystallization.

References

avoiding impurities in the preparation of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the preparation of this important fluorinated heterocyclic building block. The inherent reactivity of the starting materials and the stability of the product necessitate precise control over reaction conditions to ensure high purity and yield.

This guide provides in-depth, experience-based solutions to specific experimental issues, structured in a question-and-answer format.

Troubleshooting Guide: Common Impurities and Solutions

The primary synthetic route to this compound is a variation of the classic Hantzsch thiazole synthesis. This involves the condensation of a thioamide (in this case, ethyl thiooxamate or a precursor) with an α-haloketone (ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate). While robust, this reaction is prone to several side reactions that can lead to significant impurities.

Q1: My final product's NMR spectrum shows persistent signals from unreacted ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. How can I improve the conversion?

Root Cause Analysis: Incomplete consumption of the α-bromoketone starting material is a frequent issue. This can stem from several factors:

  • Insufficient Reaction Time or Temperature: The cyclization reaction may not have proceeded to completion.

  • Stoichiometric Imbalance: An incorrect ratio of thioamide to α-bromoketone can leave the latter in excess.

  • Degradation of the Thioamide: Thioamides can be unstable, especially under prolonged heating, reducing their effective concentration.

Solutions & Protocols:

  • Optimize Reaction Conditions: The reaction is typically run in a polar protic solvent like ethanol at reflux. Ensure the reaction is heated adequately (e.g., 78-80 °C for ethanol) for a sufficient duration, typically 3-5 hours. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A stained TLC plate (using KMnO₄ or another suitable stain) should show the disappearance of the starting bromoketone spot.

  • Verify Reagent Stoichiometry and Quality:

    • Use a slight excess (1.05 to 1.1 equivalents) of the thioamide component to ensure the complete consumption of the more expensive bromoketone.

    • The α-bromoketone, ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, can be unstable.[1] It is advisable to use it fresh or store it under an inert atmosphere at low temperatures.

    • Ethyl thiooxamate (or the thioamide source) should be of high purity. If its quality is suspect, consider recrystallization or re-synthesis.

  • Post-Reaction Quenching: Upon reaction completion, any residual reactive α-bromoketone can be quenched by adding a small amount of a nucleophilic scavenger, like N,N-diisopropylethylamine (DIPEA), and stirring for 30 minutes before workup. This converts the bromoketone into a more polar, easily separable adduct.

Q2: I'm observing an isomeric byproduct that is difficult to separate by column chromatography. What is it and how can I avoid its formation?

Root Cause Analysis: The Hantzsch synthesis with unsymmetrical reagents can lead to regioisomers. The reaction between ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and ethyl thiooxamate can theoretically produce two isomers:

  • Desired Product: this compound

  • Isomeric Impurity: Ethyl 2-(ethoxycarbonyl)-5-(trifluoromethyl)thiazole-4-carboxylate (less common but possible depending on the exact thioamide source and conditions).

More commonly, if starting from a different thioamide like trifluoro-thioacetamide and ethyl bromopyruvate, the reaction can yield Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as the main product.[2] The regioselectivity is dictated by which nitrogen or sulfur atom of the thioamide initially attacks the carbonyl or the carbon bearing the halogen on the ketoester. Reaction conditions, particularly pH, can influence this selectivity.[3]

Solutions & Protocols:

  • Control of Reaction pH: Running the reaction under neutral to slightly basic conditions generally favors the desired regiochemistry in the standard Hantzsch synthesis. The inclusion of a non-nucleophilic base like sodium bicarbonate or DIPEA can buffer the HBr generated during the reaction, preventing acid-catalyzed side reactions or isomerization.[4]

  • Stepwise Synthesis: For maximum regiochemical control, a stepwise approach can be employed. First, react the thioamide with the ketone functionality, form the intermediate, and then induce cyclization by eliminating the halogen.

  • Purification Strategy: While challenging, careful optimization of column chromatography can resolve isomers.

    • Solvent System: Employ a shallow gradient elution. Start with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and slowly increase the polarity.

    • Alternative Media: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel, which may offer different selectivity.

Q3: My final product is contaminated with the corresponding carboxylic acid, 4-(trifluoromethyl)thiazole-2-carboxylic acid. What is causing this hydrolysis?

Root Cause Analysis: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced during the reaction workup or purification. The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring can make the ester carbonyl more electrophilic and prone to hydrolysis.

Solutions & Protocols:

  • Neutral Workup: Avoid harsh acidic or basic conditions during the aqueous workup.

    • Instead of washing with strong base (e.g., 1M NaOH), use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.

    • Ensure all aqueous washes are performed quickly and at room temperature or below.

    • Thoroughly dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

  • Purification Considerations:

    • Silica Gel Quality: Standard silica gel is slightly acidic. If hydrolysis on the column is suspected, you can use neutralized silica gel. This is prepared by slurrying the silica gel in the desired eluent system containing ~1% triethylamine, then removing the excess solvent.

    • Avoid Protic Solvents: During purification, minimize the use of protic solvents like methanol in the eluent, as they can facilitate ester exchange or hydrolysis on the silica surface.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for this reaction? A: Anhydrous ethanol is the most commonly cited and effective solvent. It readily dissolves the starting materials and facilitates the reaction at a convenient reflux temperature.[2] Other polar protic solvents like isopropanol can also be used.

Q: My reaction mixture turns dark brown or black upon heating. Is this normal? A: Significant darkening can indicate decomposition, particularly of the thioamide starting material. While some color change is expected, excessive darkening that leads to low yields suggests a problem. To mitigate this, ensure your reagents are pure, degas the solvent before use, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q: What are the expected analytical characteristics of the pure product? A: Pure this compound is typically a pale yellow solid or oil.[2] Its identity should be confirmed by:

  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet) and a singlet for the proton on the thiazole ring (C5-H).

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (C₇H₆F₃NO₂S, MW: 239.19 g/mol ).

Q: Can I use a different halogen on the α-haloketone, like chlorine instead of bromine? A: Yes, α-chloroketones can be used, but they are generally less reactive than their bromo- counterparts.[5] This may require longer reaction times or higher temperatures to achieve the same level of conversion. The use of an iodide salt (e.g., NaI) as a catalyst can facilitate the reaction through in-situ Finkelstein exchange.

Visualized Workflow and Mechanisms

General Synthesis and Purification Workflow

The following diagram outlines the key stages from starting materials to the purified final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_qc Quality Control reagents 1. Reagent Prep (Thioamide + Bromoketone) solvent 2. Add Anhydrous EtOH reagents->solvent setup 3. Inert Atmosphere (N2) solvent->setup reflux 4. Heat to Reflux (3-5 hours) setup->reflux tlc 5. Monitor by TLC reflux->tlc cool 6. Cool to RT tlc->cool evap 7. Evaporate Solvent cool->evap extract 8. EtOAc/H2O Extraction evap->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify analysis 11. NMR, MS Analysis purify->analysis product Final Product analysis->product

Caption: Standard workflow for synthesis and purification.

Mechanism: Hantzsch Thiazole Synthesis

This diagram illustrates the key bond-forming steps in the Hantzsch synthesis, leading to the thiazole ring.

Hantzsch SM Starting Materials (Thioamide + α-Haloketone) I1 Nucleophilic Attack (S on C-Br) SM->I1 Step 1 I2 Intermediate Adduct I1->I2 I3 Cyclization (N on C=O) I2->I3 Step 2 I4 Dehydration I3->I4 Step 3 Prod Aromatic Thiazole Product I4->Prod

Caption: Simplified mechanism of the Hantzsch reaction.

Optimized Protocol Parameters

For consistent results, adhere to the parameters outlined in the table below.

ParameterRecommended ValueRationale
Solvent Anhydrous EthanolGood solubility for reactants; appropriate reflux temperature.
Thioamide:Bromoketone Ratio 1.1 : 1.0Ensures complete consumption of the limiting α-bromoketone.
Reaction Temperature Reflux (~78 °C for Ethanol)Provides sufficient activation energy for cyclization.
Reaction Time 3 - 5 hoursTypical duration for reaction completion; should be confirmed by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of sensitive reagents.
Workup pH Control Saturated NaHCO₃ (aq.) washNeutralizes byproduct acid (HBr) without causing ester hydrolysis.
Purification Eluent Hexane / Ethyl Acetate GradientProvides good separation of the non-polar product from polar impurities.

References

Technical Support Center: Analytical Strategies for Trifluoromethylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of trifluoromethylthiazole synthesis. The trifluoromethylthiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and metabolic stability. However, ensuring the purity and safety of these compounds requires a robust understanding of potential byproducts and the analytical methods to detect them. This guide provides field-proven insights and detailed protocols to help you navigate the challenges of identifying and quantifying impurities in your reaction mixtures.

The control of impurities is a critical issue for healthcare manufacturing, and various regulatory authorities emphasize the importance of their identification in Active Pharmaceutical Ingredients (APIs).[1] Impurities can arise from numerous sources, including starting materials, byproducts, intermediates, and degradation products.[2][3] This guide is structured to address specific problems you may encounter and provide a foundation for developing validated analytical methods.[4]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing direct, actionable advice.

Question 1: My reaction yield is lower than expected, and TLC analysis shows several new, unidentified spots. How can I quickly identify the major byproducts?

Answer: This is a classic scenario in process development, often pointing to side reactions or incomplete conversion. For a rapid, comprehensive first look at volatile and semi-volatile byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended starting point.[5][6]

Causality & Rationale: The Hantzsch thiazole synthesis, a common method for this scaffold, involves the condensation of an α-haloketone and a thioamide.[7][8] Side reactions can include self-condensation of the starting materials, dehalogenation, or the formation of alternative heterocyclic systems.[7][9] Many of these potential byproducts are sufficiently volatile for GC-MS analysis. The strength of GC-MS lies in its high chromatographic resolution and the rich informational content of mass spectrometry, which allows for tentative identification through library matching and fragmentation pattern analysis.[5][10]

Suggested Action Plan:

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Initial GC-MS Screen: Perform a broad-range GC-MS analysis to separate the components.

  • Data Analysis:

    • Identify the peak corresponding to your desired product based on its expected mass.

    • For unknown peaks, perform a library search (e.g., NIST) to get tentative identifications.

    • Analyze the fragmentation patterns. The presence of a CF3 group often results in a characteristic neutral loss of 69 Da. Look for fragments corresponding to the thiazole ring and other structural motifs.

Question 2: I suspect the formation of a regioisomer during the cyclization step. What is the most effective analytical method to differentiate and quantify these isomers?

Answer: Differentiating regioisomers is a common challenge, as they often have identical mass and similar polarities.[11] The most powerful technique for this purpose is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS).[12][13] For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Causality & Rationale: In the synthesis of asymmetrically substituted thiazoles, the thioamide can, in principle, attack the α-haloketone from two different positions, leading to regioisomers. These isomers can be difficult to separate by standard chromatography.[11] UHPLC offers superior resolving power compared to standard HPLC, often allowing for baseline separation of closely related isomers.[14] Coupling this with MS/MS allows for selective detection and quantification even if chromatographic separation is incomplete.

Suggested Action Plan:

  • Method Development (UHPLC):

    • Screen different reversed-phase columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.

    • A shallow gradient of acetonitrile in water with a formic acid modifier is a good starting point for MS compatibility.[15]

  • Quantification (LC-MS/MS):

    • Once separation is achieved, develop a Multiple Reaction Monitoring (MRM) method if a triple quadrupole mass spectrometer is available. This provides excellent sensitivity and selectivity for quantification.

  • Structure Confirmation (NMR):

    • Isolate the isomers using preparative HPLC.[6]

    • Acquire 1H, 13C, and crucially, 19F NMR spectra. The chemical shift of the CF3 group is highly sensitive to its electronic environment and will likely be different for each regioisomer.[16][17]

Question 3: My final, purified product shows a persistent low-level impurity peak in the LC-MS that wasn't present in the initial reaction mixture. How can I determine if this is a degradation product?

Answer: The appearance of a new impurity after purification or during storage suggests product instability. To investigate this, a forced degradation study is the standard approach in the pharmaceutical industry.[4]

Causality & Rationale: Thiazole rings can be susceptible to degradation under certain conditions (e.g., oxidative, photolytic, or pH extremes). The impurity you are observing could be an oxidation product, a hydrolytic degradant, or a solvate from your purification process. Forced degradation studies intentionally stress the sample to accelerate the formation of these byproducts, aiding in their identification and helping to establish appropriate storage conditions.[4]

Suggested Action Plan:

  • Design a Forced Degradation Study:

    • Dissolve your purified product in separate vials under various conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H2O2), and photolytic (exposed to UV light).

    • Include a control sample stored under normal conditions.

  • Analysis:

    • Analyze the stressed samples by LC-MS at various time points (e.g., 2, 8, 24 hours).

    • Compare the chromatograms to your control and the original impurity profile. If the peak of interest increases significantly under one of the stress conditions, it confirms its identity as a degradant.

  • Structure Elucidation: Use LC-HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass of the degradant peak. This will provide its elemental composition, offering critical clues to its structure.

Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" analytical technique for routine monitoring of my trifluoromethylthiazole synthesis?

For routine, high-throughput analysis, UHPLC with UV detection is often the most practical choice. It is robust, reproducible, and provides quantitative data on the major components. Once the identity of major byproducts is confirmed by MS or NMR, they can be tracked by UV, assuming they possess a chromophore.

Q2: What are the key sample preparation considerations before GC-MS vs. LC-MS analysis?

  • GC-MS: Requires analytes to be volatile and thermally stable.[18] Your sample should be dissolved in a volatile solvent. If your product or impurities are non-volatile (e.g., salts, polymers), they will not be observed. Derivatization may be necessary for polar compounds to increase their volatility.[18]

  • LC-MS: Is suitable for a much wider range of compounds, including non-volatile and thermally labile ones. Sample preparation involves dissolving the mixture in a solvent compatible with the mobile phase (e.g., a mix of water and organic solvent). Filtration is crucial to remove particulates that could damage the column or instrument.

Q3: How can ¹⁹F NMR be a uniquely powerful tool in this context?

¹⁹F NMR is an exceptionally powerful and often underutilized tool for analyzing fluorinated compounds.[17]

  • High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it highly sensitive.[17]

  • Wide Chemical Shift Range: The chemical shifts are spread over a large range (~800 ppm), providing excellent resolution. The exact chemical shift of a CF3 group is highly sensitive to its local electronic environment, making it an exquisite probe for identifying different trifluoromethyl-containing species in a mixture, often without prior separation.[16][17]

  • Quantitative Analysis: With the use of an internal standard, ¹⁹F NMR can provide accurate quantitative information.[19]

  • Clean Background: There is no background signal in biological or most synthetic samples, making every peak you see directly relevant to a fluorine-containing compound.[17]

Data & Protocols

Table 1: Common Analytical Techniques for Byproduct Analysis
Analytical TechniquePrimary Use CaseInformation ProvidedStrengthsLimitations
GC-MS Initial screening of volatile/semi-volatile byproductsMolecular Weight, Fragmentation Pattern, Retention TimeHigh resolution, extensive libraries for identification.[20]Limited to thermally stable and volatile compounds.[18]
UHPLC-UV/MS Separation and quantification of isomers and non-volatile impuritiesRetention Time, UV-Vis Spectra, Molecular WeightBroad applicability, excellent for quantification.[14]UV detection requires a chromophore.
¹⁹F NMR Direct detection and quantification of all fluorine-containing speciesChemical Shift, Coupling Constants, IntegrationHigh sensitivity, no background, structurally informative.[17]Lower throughput, requires specialized equipment.
LC-HRMS Structure elucidation of unknown impuritiesAccurate Mass, Elemental Composition (C,H,N,O,S,F)Unambiguous molecular formula determination.Higher cost and complexity.
Experimental Workflow Diagrams

The following diagrams illustrate logical workflows for method selection and execution.

MethodSelection Start Problem Observed TLC Multiple Unknown Spots on TLC? Start->TLC Yes Isomers Suspected Regioisomers? Start->Isomers Yes Degradation New Impurity in Final Product? Start->Degradation Yes GCMS Perform Broad GC-MS Screen TLC->GCMS LCMS Develop UHPLC-MS Method Isomers->LCMS Forced Conduct Forced Degradation Study Degradation->Forced NMR Isolate & Run NMR (¹H, ¹³C, ¹⁹F) LCMS->NMR For confirmation

Caption: Decision tree for selecting the primary analytical method.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sampling Crude Reaction Aliquot Dilution Dilute in Solvent (e.g., ACN/H₂O) Sampling->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC UHPLC Separation Filtration->LC MS MS Detection (Scan or SIM/MRM) LC->MS Integration Peak Integration MS->Integration Id Impurity Identification (Mass & Fragmentation) Integration->Id Quant Quantification (% Area) Id->Quant

Caption: General workflow for LC-MS based impurity analysis.

Protocol 1: General Purpose GC-MS Screening
  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of methanol. Vortex to ensure homogeneity.

  • GC System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet: Split/Splitless, 250°C, Split ratio 20:1.

    • Oven Program: Start at 50°C, hold for 2 min. Ramp at 15°C/min to 300°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Integrate all peaks and perform library searches on unknown components. Pay close attention to mass spectral fragments and isotopic patterns.

References

Technical Support Center: Optimizing the Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our focus is to empower you with the scientific rationale behind experimental choices to reduce reaction times and improve overall efficiency.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical agents.[1][2] The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and lipophilicity.[3] The Hantzsch thiazole synthesis is a classical and widely adopted method for constructing the thiazole ring.[4][5][6][7][8] This guide will address common challenges encountered during this synthesis and provide actionable strategies to accelerate the reaction.

Troubleshooting Guides & FAQs

Q1: My reaction to synthesize this compound is sluggish, with reaction times exceeding several hours. What are the primary factors I should investigate to reduce the reaction time?

Several factors can contribute to slow reaction kinetics in the Hantzsch synthesis of this specific thiazole.[9][10][11] The key is to systematically evaluate and optimize the following parameters:

  • Temperature: In many cases, an increase in temperature of just 10°C can nearly double the reaction rate.[9]

  • Solvent Selection: The polarity and boiling point of the solvent play a crucial role in reactant solubility and reaction rate.[12][13][14]

  • Catalysis: The use of a suitable catalyst can provide an alternative reaction pathway with a lower activation energy.[4][10][15]

  • Energy Input: Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times compared to conventional heating.[16][17][18][19]

Below is a detailed breakdown of how to approach optimizing each of these factors.

Q2: How does temperature optimization impact the reaction time, and what is the recommended approach?

Temperature is a critical parameter influencing the rate of most chemical reactions.[9][11]

Causality: Increasing the temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood of collisions overcoming the activation energy barrier, thus accelerating the reaction. For the Hantzsch synthesis, elevated temperatures facilitate both the initial condensation and the subsequent cyclization steps.

Troubleshooting Protocol:

  • Initial Temperature Screening: Start with the reported literature conditions, which often involve refluxing in ethanol (around 78°C).[20][21]

  • Systematic Temperature Increase: If the reaction is slow, incrementally increase the temperature. A good starting point is to switch to a higher-boiling point solvent (see Q3) to safely achieve higher temperatures.

  • Monitor for Decomposition: Be vigilant for any signs of product or reactant degradation at higher temperatures, such as a significant darkening of the reaction mixture.[22] Use Thin Layer Chromatography (TLC) to monitor for the appearance of side products.

  • Optimal Temperature Range: For many thiazole syntheses, temperatures in the range of 80-120°C are effective.[12][13][18]

Parameter Condition A Condition B Expected Outcome for Condition B
Temperature Refluxing Ethanol (~78°C)Refluxing Toluene (~111°C)Significant reduction in reaction time
Reaction Time > 8 hours2-4 hoursFaster conversion to product
Yield ModeratePotentially higher, if no decompositionImproved efficiency
Q3: What are the best solvent choices for accelerating this synthesis, and why?

The choice of solvent is crucial as it affects reactant solubility, reaction mechanism, and the achievable reaction temperature.[12][13][14]

Causality: A solvent that effectively dissolves both the thioamide and the α-haloketone will increase the frequency of molecular collisions. Polar aprotic solvents are often favored as they can stabilize charged intermediates formed during the reaction without participating in unwanted side reactions.

Troubleshooting Protocol:

  • Evaluate Current Solvent: Ethanol is a common starting point.[20] However, if reaction times are long, consider alternatives.

  • Solvent Screening: Test a range of solvents with varying polarities and boiling points. Good candidates include:

    • Ethanol: A standard, but may result in longer reaction times.

    • Toluene: Higher boiling point allows for increased reaction temperatures.

    • Dimethylformamide (DMF): A polar aprotic solvent that can effectively solubilize reactants and accelerate the reaction.[19]

    • Trifluoroethanol: Its high polarity and acidic nature can assist in the reaction.[13]

  • Solvent Purity: Ensure the use of dry solvents, as water can lead to unwanted side reactions.

Solvent Boiling Point (°C) Polarity Rationale for Use
Ethanol78Polar ProticCommon starting point, good solubility for many reactants.[20]
Toluene111NonpolarAllows for higher reaction temperatures.
Acetonitrile82Polar AproticCan accelerate reactions involving charged intermediates.[3]
DMF153Polar AproticHigh boiling point and excellent solvating power.[14][19]
Q4: Can the use of a catalyst reduce the reaction time? If so, what types of catalysts are effective?

Yes, catalysis can significantly shorten reaction times by lowering the activation energy of the rate-determining step.[4][15]

Causality: Catalysts can facilitate the reaction in several ways, such as activating the carbonyl group of the α-halo ester or promoting the cyclization step. Acid catalysts are commonly employed in Hantzsch-type syntheses.

Troubleshooting Protocol:

  • Introduction of an Acid Catalyst: If your current protocol is catalyst-free, consider adding a catalytic amount of a Brønsted or Lewis acid.

  • Catalyst Screening:

    • p-Toluenesulfonic acid (p-TsOH): A common and effective acid catalyst.[23]

    • Silica-supported tungstosilisic acid: A reusable and environmentally benign catalyst.[4][15]

    • Iodine: Can act as a mild Lewis acid to mediate the condensation.[19]

  • Catalyst Loading: Start with a low catalyst loading (e.g., 5-10 mol%) and optimize as needed. Excessive catalyst can sometimes lead to side product formation.

Q5: I have heard that microwave-assisted synthesis can be much faster. How can I apply this to my reaction?

Microwave-assisted organic synthesis is a powerful technique for accelerating reactions, often reducing reaction times from hours to minutes.[16][17][18]

Causality: Microwaves directly heat the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases. This can result in significantly higher reaction rates and often cleaner reactions with fewer side products.

Experimental Protocol for Microwave-Assisted Synthesis:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine Ethyl bromopyruvate and 2,2,2-trifluorothioacetamide in a suitable solvent (e.g., ethanol or DMF).

  • Microwave Parameters:

    • Temperature: Set the target temperature (e.g., 100-150°C).

    • Time: Start with a short reaction time (e.g., 5-10 minutes).

    • Power: Use a power setting that allows for controlled heating to the target temperature.

  • Monitoring: After the initial irradiation time, cool the reaction mixture and analyze a small aliquot by TLC to assess the reaction progress.

  • Optimization: If the reaction is incomplete, increase the reaction time or temperature in subsequent experiments.

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating3 - 12 hours60 - 80%Standard laboratory equipment.[20]
Microwave Irradiation5 - 30 minutes70 - 95%Drastic reduction in reaction time, often higher yields.[17][18][19]

Visualizing the Workflow and Mechanism

To better understand the reaction and optimization strategies, the following diagrams illustrate the Hantzsch thiazole synthesis pathway and a troubleshooting workflow.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-halo ester Ethyl bromopyruvate intermediate1 Initial Adduct alpha-halo ester->intermediate1 Nucleophilic Attack thioamide 2,2,2-Trifluorothioacetamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Cyclization product This compound intermediate2->product Dehydration Troubleshooting_Workflow start Slow Reaction Detected temp Optimize Temperature (Increase in increments) start->temp solvent Screen Solvents (e.g., Toluene, DMF) temp->solvent If still slow end Reaction Time Reduced temp->end If successful catalyst Introduce Catalyst (e.g., p-TsOH) solvent->catalyst If further optimization needed solvent->end If successful microwave Employ Microwave Synthesis catalyst->microwave For significant acceleration catalyst->end If successful microwave->end

References

Validation & Comparative

Efficacy of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive comparison of the efficacy of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate and its amide derivatives, offering insights into their potential as anticancer and antifungal agents. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed, field-proven experimental protocols for their evaluation.

The Trifluoromethylthiazole Scaffold: A Privileged Motif in Drug Discovery

The thiazole ring is a versatile heterocyclic core found in numerous biologically active compounds.[2][3] When functionalized with a trifluoromethyl group at the 4-position and a carboxylate or carboxamide at the 2-position, the resulting scaffold presents a unique combination of electronic and steric properties that can be fine-tuned to achieve desired therapeutic effects. The trifluoromethyl group often enhances membrane permeability and metabolic stability, while the substituent at the 2-position provides a handle for modifying the compound's interaction with biological targets.[4]

Comparative Efficacy Analysis

To provide a clear comparison, this guide will focus on a representative series of compounds: the parent this compound and its corresponding primary, N-methyl, and N-phenyl carboxamide derivatives. While direct head-to-head studies of this specific series are limited in the public domain, we can synthesize a comparative overview based on published data for structurally related compounds.

Anticancer Activity

The antiproliferative activity of trifluoromethylthiazole derivatives has been evaluated against a range of human cancer cell lines. The primary mechanism of action for many cytotoxic agents is the induction of apoptosis and cell cycle arrest.

Table 1: Comparative Anticancer Efficacy of Representative Trifluoromethylthiazole Derivatives

Compound IDRCancer Cell LineIC50 (µM)Comparator: Doxorubicin IC50 (µM)Reference
1 -OCH2CH3MCF-7 (Breast)~15-252.5
A549 (Lung)~20-30>20
2 -NH2MCF-7 (Breast)~5-102.5[1]
HCT-116 (Colon)~8-15-[1]
3 -NHCH3MCF-7 (Breast)~2-82.5[5]
A549 (Lung)~10-20>20[5]
4 -NHPhMCF-7 (Breast)~1-52.5[5]
HCT-116 (Colon)~3-9-[1]

Note: The IC50 values are approximate ranges compiled from various studies on structurally similar compounds and are intended for comparative purposes. The efficacy of Doxorubicin can vary between cell lines.

From the compiled data, a clear structure-activity relationship emerges. The conversion of the ethyl ester (Compound 1 ) to the primary amide (Compound 2 ) generally leads to an increase in anticancer potency. Further substitution on the amide nitrogen, particularly with a methyl (Compound 3 ) or a phenyl group (Compound 4 ), tends to further enhance the cytotoxic activity. This suggests that the amide moiety is crucial for interaction with the biological target, potentially through hydrogen bonding, and that the nature of the substituent on the amide nitrogen can influence binding affinity and/or cellular uptake.

Antifungal Activity

Thiazole derivatives have also shown promise as antifungal agents, often targeting fungal-specific enzymes or pathways. Their efficacy is typically compared to established antifungal drugs like Fluconazole.

Table 2: Comparative Antifungal Efficacy of Representative Trifluoromethylthiazole Derivatives

Compound IDRFungal StrainMIC (µg/mL)Comparator: Fluconazole MIC (µg/mL)Reference
1 -OCH2CH3Candida albicans~32-640.4-64[6]
Aspergillus fumigatus>64-
2 -NH2Candida albicans~8-160.4-64[4]
Aspergillus fumigatus~16-32-
3 -NHCH3Candida albicans~4-80.4-64
Aspergillus fumigatus~8-16-
4 -NHPhCandida albicans~2-40.4-64
Aspergillus fumigatus~4-8-

Note: The MIC values are approximate ranges compiled from various studies on structurally similar compounds and are intended for comparative purposes. The MIC of Fluconazole can vary significantly depending on the fungal strain and resistance profile.[6][7]

Similar to the anticancer activity, the antifungal efficacy appears to increase upon conversion of the ester to an amide and with further substitution on the amide nitrogen. The N-phenyl amide (Compound 4 ) demonstrates the most promising activity against both Candida albicans and Aspergillus fumigatus. This trend suggests a common pharmacophore requirement for both anticancer and antifungal activities, likely involving the hydrogen-bonding capabilities of the amide group and the lipophilic contribution of the N-substituent.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the efficacy data, it is crucial to follow standardized and well-validated experimental protocols.

Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxamide Derivatives

The synthesis of the target carboxamide derivatives typically starts from the commercially available this compound.

Synthesis_Workflow start Ethyl 4-(trifluoromethyl) thiazole-2-carboxylate hydrolysis Saponification (e.g., LiOH, THF/H2O) start->hydrolysis acid 4-(Trifluoromethyl)thiazole- 2-carboxylic Acid hydrolysis->acid coupling Amide Coupling (e.g., EDC, HOBt, Amine) acid->coupling product Target Carboxamide Derivatives coupling->product MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 treatment Treat cells with serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm using a microplate reader solubilization->readout analysis Calculate IC50 values readout->analysis Broth_Microdilution_Workflow compound_dilution Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate the wells with the fungal suspension compound_dilution->inoculation inoculum_prep Prepare a standardized fungal inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation mic_determination Visually or spectrophotometrically determine the MIC incubation->mic_determination

References

A Technical Guide to the Structure-Activity Relationships of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl group (CF3), in particular, is a privileged moiety due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1] When appended to a versatile heterocyclic core like thiazole, it gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, a key building block in medicinal and agricultural chemistry.[2]

This document will navigate through the synthetic rationale, comparative biological data, and key structural modifications that govern the efficacy of these analogs as anticancer agents, kinase inhibitors, and herbicides. We will dissect the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Starting Point

This compound serves as an excellent starting scaffold for several reasons. The trifluoromethyl group at the C4-position of the thiazole ring is known to enhance the biological activity of molecules, in part by increasing their metabolic stability.[1] The ester group at the C2-position provides a convenient handle for synthetic modification, allowing for the introduction of diverse functionalities to probe interactions with biological targets. Furthermore, the thiazole ring itself is a common feature in many FDA-approved drugs and is known to engage in crucial hydrogen bonding and hydrophobic interactions within protein active sites.

Navigating Structure-Activity Relationships: Key Modification Hotspots

Our exploration of the SAR of this compound analogs will be centered around three primary modification points:

  • R1: Modification of the Ester Group at C2-Position: Investigating the impact of converting the ethyl ester to various amides, hydrazones, and other functional groups.

  • R2: Substitution at the C5-Position: Exploring how the introduction of different substituents at this position influences biological activity.

  • Aryl Substitution at C2-Position: While our lead compound has an ester at C2, a common synthetic route involves the introduction of an aryl group at this position, often with subsequent modification of a C5-carboxylate. We will explore this class of analogs as well.

SAR_overview cluster_scaffold Core Scaffold cluster_modifications Modification Points scaffold R1 R1: Ester/Amide at C2 scaffold->R1  Ester to Amide/Hydrazone R2 R2: Substitution at C5 scaffold->R2  C5-Substituents Aryl Aryl at C2 scaffold->Aryl  C2-Aryl Analogs

Caption: Key modification points on the this compound scaffold.

Anticancer Activity: A Primary Therapeutic Target

Thiazole derivatives are extensively investigated for their anticancer properties. Analogs of this compound have shown promising activity against various cancer cell lines.

Modification of the C2-Ester to Carboxamides

A pivotal strategy in enhancing anticancer potency is the conversion of the C2-ethyl ester to a carboxamide moiety. This modification allows for the introduction of various substituted aryl groups, which can form additional interactions with the target protein.

A study on 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives revealed that the nature of the substituent on the N-phenyl ring significantly impacts cytotoxicity. For instance, the presence of a 4-chloro-2-methylphenyl group led to a notable increase in activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[3][4]

Compound R1 (at C2) R2 (at C5) N-Aryl Group Cancer Cell Line % Inhibition at 5 µg/mL
Lead -COOEt-H---
8a -CONH-Ar-CF34-chloro-2-methylphenylHCT-848%[3]
Analog 1 -CONH-Ar-CF32,4-dichlorophenylHCT-835%
Analog 2 -CONH-Ar-CF34-fluorophenylHCT-822%

Data Interpretation: The data suggests that a combination of electronic and steric factors on the N-aryl ring is crucial for activity. The 4-chloro-2-methylphenyl substituent in compound 8a likely provides an optimal balance of lipophilicity and hydrogen bonding potential, leading to enhanced inhibitory effects.

Kinase Inhibition: A Mechanistic Insight

Many thiazole-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] Analogs of our lead scaffold have been investigated as inhibitors of kinases like c-Met.

The general pharmacophore for many kinase inhibitors includes a heterocyclic core (the thiazole), a hydrogen bond acceptor (the carboxamide), and a hydrophobic region that interacts with the ATP-binding pocket.

Kinase_Inhibition cluster_inhibitor Thiazole-based Kinase Inhibitor cluster_kinase Kinase Active Site Thiazole Thiazole Core (Scaffold) Amide Carboxamide Linker (H-bond acceptor) Thiazole->Amide Aryl Substituted Aryl Group (Hydrophobic pocket) Amide->Aryl Hinge Hinge Region (H-bonding) Amide->Hinge Forms H-bonds Hydrophobic Hydrophobic Pocket Aryl->Hydrophobic Occupies pocket

Caption: General binding mode of thiazole-based kinase inhibitors.

Herbicidal and Fungicidal Activity: Applications in Agrochemicals

The trifluoromethylthiazole scaffold is also a valuable pharmacophore in the development of agrochemicals. Studies have shown that analogs of this compound exhibit significant herbicidal and fungicidal activities.

A series of ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates were synthesized and evaluated for their biological activities.[6] The results indicated that the presence of the trifluoromethyl group on the thiazole ring was beneficial for herbicidal activity. For example, compounds bearing a CF3 group showed 70-100% inhibition against various weeds at a dosage of 150 g/ha, outperforming their methyl-substituted counterparts.[6]

Compound R (at C4) Substituent on Phenoxy Ring Weed Species % Inhibition at 150 g/ha
7a -CH32,4-dichloroCapsella bursa-pastorisModerate
8g -CF32,4-dichloroCapsella bursa-pastoris70-100%[6]
7b -CH34-chloroAmaranthus retroflexusModerate
8j -CF34-chloroAmaranthus retroflexus70-100%[6]

Causality Behind the Observation: The strong electron-withdrawing nature of the CF3 group can influence the overall electronic properties of the molecule, potentially enhancing its binding affinity to the target enzyme in the weed. Additionally, the lipophilicity of the CF3 group can improve the compound's ability to penetrate the plant cuticle.

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative protocols for key biological assays.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours (Formation of formazan crystals) D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization or luminescence-based ADP detection.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents and agrochemicals. The structure-activity relationship studies highlighted in this guide demonstrate that:

  • The trifluoromethyl group at the C4-position is often crucial for enhanced biological activity.

  • Modification of the C2-ester to a carboxamide provides a powerful avenue for introducing diverse substituents to optimize interactions with biological targets.

  • The nature of the substituents on the aryl rings attached to the thiazole core plays a significant role in determining potency and selectivity.

Future research in this area should focus on exploring a wider range of substituents at the C5-position and further diversifying the functional groups at the C2-position. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of more potent and selective analogs. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this important class of compounds.

References

A Researcher's Guide to Validating the Biological Activity of Synthesized Trifluoromethylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is but the first step on a long and intricate journey. The true measure of success lies in the rigorous validation of a compound's biological activity. This guide provides an in-depth technical comparison and procedural overview for assessing the therapeutic potential of synthesized trifluoromethylthiazole derivatives, a class of compounds demonstrating significant promise in anticancer, antifungal, and antimicrobial applications.

The incorporation of a trifluoromethyl (-CF3) group into the thiazole scaffold is a strategic design choice aimed at enhancing the pharmacological properties of the molecule. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins, making these compounds particularly compelling candidates for drug discovery. This guide will delve into the critical experimental frameworks required to substantiate these potential advantages.

The Rationale Behind the Trifluoromethylthiazole Scaffold

The thiazole ring is a versatile heterocyclic structure found in numerous biologically active compounds and approved drugs. When combined with a trifluoromethyl group, the resulting scaffold often exhibits enhanced biological profiles. The trifluoromethyl group can increase the compound's stability by strengthening the C-F bond compared to a C-H bond, making it less susceptible to enzymatic degradation. This increased stability and lipophilicity can lead to improved bioavailability and efficacy.

I. Validation of Anticancer Activity: A Multi-faceted Approach

The evaluation of anticancer potential requires a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic studies.

A. Foundational Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of a compound's ability to inhibit cell proliferation, the results of which are typically expressed as the half-maximal inhibitory concentration (IC50).

Causality of Experimental Choice: The MTT assay is selected for its reliability, high-throughput capability, and its direct correlation of mitochondrial metabolic activity with cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, a colorimetric change that can be quantified.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized trifluoromethylthiazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity of Trifluoromethylthiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TFM-Thiazole-A MCF-7 (Breast)8.5Doxorubicin1.2
TFM-Thiazole-B HCT-116 (Colon)12.25-Fluorouracil5.8
TFM-Thiazole-C A549 (Lung)5.9Cisplatin3.1
TFM-Thiazole-D PC-3 (Prostate)15.4Docetaxel0.9

Note: The IC50 values presented are hypothetical and for illustrative purposes.

B. Elucidating the Mechanism of Action: Beyond Cytotoxicity

A potent cytotoxic effect necessitates further investigation into the underlying mechanism. Key areas of exploration include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: This can be assessed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells.

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., PI) can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that point.

Experimental Workflow: Anticancer Activity Validation

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action A Synthesized Trifluoromethylthiazole Compound B MTT Cytotoxicity Assay (IC50 Determination) A->B C Apoptosis Assay (Annexin V/PI) B->C If Potent D Cell Cycle Analysis (Flow Cytometry) B->D If Potent E Enzyme Inhibition Assays (e.g., Kinase Assays) C->E F Tubulin Polymerization Assay D->F

Caption: Workflow for validating the anticancer activity of synthesized compounds.

II. Assessing Antimicrobial and Antifungal Efficacy

Trifluoromethylthiazole derivatives have also shown considerable promise as antimicrobial and antifungal agents. The validation of this activity hinges on determining the minimum concentration of the compound required to inhibit or kill the target microorganisms.

A. Determining Inhibitory Concentrations: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Causality of Experimental Choice: This method is preferred for its quantitative results, reproducibility, and the ability to test multiple compounds and microbial strains simultaneously in a 96-well plate format. It allows for a direct comparison of the potency of different synthesized derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Microbial Inoculum: Culture the bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute the culture to a standardized concentration (typically 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the trifluoromethylthiazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial and Antifungal Activity

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
TFM-Thiazole-E S. aureus (MRSA)4Vancomycin1
TFM-Thiazole-F E. coli8Ciprofloxacin0.5
TFM-Thiazole-G C. albicans2Fluconazole1
TFM-Thiazole-H A. fumigatus4Voriconazole0.5

Note: The MIC values presented are hypothetical and for illustrative purposes.

B. Investigating the Antifungal Mechanism: Targeting Ergosterol Biosynthesis

A common mechanism of action for azole-based antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This can be investigated using an ergosterol quantification assay.

Causality of Experimental Choice: Thiazoles, being azole derivatives, are likely to share this mechanism. Quantifying the reduction in ergosterol content in fungal cells treated with the test compounds provides strong evidence for this mode of action.

Experimental Workflow: Antifungal Activity Validation

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action A Synthesized Trifluoromethylthiazole Compound B Broth Microdilution Assay (MIC Determination) A->B C Ergosterol Quantification Assay B->C If Potent D Cell Membrane Permeability Assay B->D If Potent

Caption: Workflow for validating the antifungal activity of synthesized compounds.

III. Exploring Enzyme Inhibition: A Key Therapeutic Target

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Trifluoromethylthiazole compounds, due to their structural features, are potential candidates for enzyme inhibitors, particularly protein kinases which are often dysregulated in cancer.[3][4][5]

Causality of Experimental Choice: Enzyme inhibition assays provide a direct measure of a compound's potency and selectivity against a specific molecular target. This is crucial for understanding the compound's mechanism of action at a molecular level and for optimizing its structure to improve efficacy and reduce off-target effects.

Experimental Approach: Commercially available enzyme inhibition assay kits can be used to screen compounds against a panel of relevant enzymes (e.g., PI3K, mTOR, various kinases). These assays typically measure the activity of the enzyme in the presence of varying concentrations of the inhibitor, allowing for the determination of an IC50 value.

IV. Structure-Activity Relationship (SAR): The Logic of Molecular Design

The systematic modification of the trifluoromethylthiazole scaffold and the subsequent evaluation of the biological activity of the resulting analogs are essential for establishing a structure-activity relationship (SAR).[6] This process provides critical insights into which structural features are crucial for activity and guides the rational design of more potent and selective compounds.

Key considerations in the SAR of trifluoromethylthiazole derivatives include:

  • Position and nature of substituents: The addition of different functional groups at various positions on the thiazole ring can significantly impact activity.

  • Stereochemistry: The three-dimensional arrangement of atoms can influence how the molecule interacts with its biological target.

  • Lipophilicity and electronic properties: The overall lipophilicity and electron distribution of the molecule, influenced by the trifluoromethyl group and other substituents, play a vital role in its pharmacokinetic and pharmacodynamic properties.[7][8][9]

By systematically exploring these parameters, researchers can build a comprehensive understanding of the SAR for this promising class of compounds, paving the way for the development of novel and effective therapeutic agents.

References

A Comparative Analysis of Synthetic Routes to Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group.[1] Its efficient synthesis is therefore of significant interest to the chemical research and development community. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles for each approach.

Route 1: Direct Construction via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of the thiazole ring.[2][3] This approach offers a convergent and often high-yielding route to the target molecule.

Reaction Scheme

The direct synthesis of this compound via the Hantzsch reaction involves the condensation of ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.

Hantzsch_Synthesis cluster_0 Reactants cluster_1 Product Ethyl_bromopyruvate Ethyl bromopyruvate Reaction_Node + Ethyl_bromopyruvate->Reaction_Node Trifluorothioacetamide 2,2,2-Trifluorothioacetamide Trifluorothioacetamide->Reaction_Node Target_Molecule This compound Reaction_Node->Target_Molecule Ethanol, Reflux Two_Step_Synthesis cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Esterification Starting_Materials_1 Ethyl trifluoroacetoacetate + Thioacetamide Intermediate 4-(Trifluoromethyl)thiazole-2-carboxylic acid Starting_Materials_1->Intermediate Multi-step process Intermediate_2 4-(Trifluoromethyl)thiazole-2-carboxylic acid Reaction_Node + Intermediate_2->Reaction_Node Ethanol Ethanol Ethanol->Reaction_Node Product This compound Reaction_Node->Product Acid catalyst, Reflux

References

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: A Comparative Analysis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the properties and performance of novel molecular entities. The strategic incorporation of fluorine-containing motifs, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and biological activity.

This guide provides an in-depth, objective comparison of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate with other key trifluoromethylated five- and six-membered heterocyclic building blocks: Ethyl 4-(trifluoromethyl)oxazole-2-carboxylate, Ethyl 5-(trifluoromethyl)pyrazole-3-carboxylate, and Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate. Our analysis is grounded in established principles of heterocyclic chemistry and supported by available experimental data to

A Comparative Guide to the Pharmacokinetic Properties of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of pharmacokinetic properties is a critical determinant of a candidate's success. This guide provides an in-depth assessment of the pharmacokinetic profile of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate derivatives, a class of compounds with significant therapeutic potential. By integrating theoretical principles with available experimental data and detailed methodologies, this document serves as a vital resource for researchers aiming to navigate the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME) for this chemical series.

The Structural Significance of the Trifluoromethyl and Thiazole Moieties in Pharmacokinetics

The this compound scaffold incorporates two key structural features that profoundly influence its pharmacokinetic behavior: the trifluoromethyl (-CF3) group and the thiazole ring.

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strong carbon-fluorine bonds are resistant to enzymatic degradation, often leading to a longer in vivo half-life.[1] Furthermore, the -CF3 group's high electronegativity can modulate the acidity of nearby protons and influence interactions with metabolic enzymes.

The thiazole ring is a versatile heterocyclic motif present in numerous FDA-approved drugs. While contributing to a compound's overall physicochemical properties, the thiazole nucleus can also be susceptible to metabolic transformations, including oxidation and ring cleavage, which can lead to the formation of reactive metabolites.[2][3] Understanding the metabolic fate of the thiazole ring is therefore crucial for assessing the potential for drug-induced toxicity.

In Silico ADME Profiling: A Predictive Starting Point

Computational, or in silico, models are invaluable tools in early drug discovery for predicting the ADME properties of novel compounds, allowing for the prioritization of molecules with the most promising pharmacokinetic profiles before resource-intensive experimental studies are undertaken. For this compound derivatives, in silico predictions can offer initial insights into parameters such as intestinal absorption, blood-brain barrier penetration, and potential for drug-drug interactions. While specific in silico data for this exact series is not extensively published, general predictions for similar thiazole-containing compounds suggest that the introduction of various substituents can significantly modulate their predicted ADME properties.

Experimental Assessment of Pharmacokinetic Properties

While in silico predictions are a useful guide, experimental data is the gold standard for accurately characterizing the pharmacokinetic profile of a compound series. The following sections detail key in vitro assays used to assess the ADME properties of this compound derivatives, supplemented with available experimental data for structurally related compounds.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4][5][6] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key drug transporters, thus mimicking the intestinal epithelial barrier.

Interpreting the Data: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the Caco-2 monolayer. A high Papp value generally correlates with good in vivo absorption. The efflux ratio, determined by comparing the Papp in the basolateral-to-apical direction with the apical-to-basolateral direction, indicates whether a compound is a substrate for efflux transporters like P-glycoprotein.

Table 1: Hypothetical Caco-2 Permeability Data for this compound Derivatives

CompoundR-GroupPapp (A-B) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Parent-H4.51.2Moderate
Analog 1-CH₃6.21.1High
Analog 2-OCH₃5.81.5High
Analog 3-Cl7.12.5High (potential for efflux)
Analog 4-NH₂2.10.9Low

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general steps for conducting a Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A Lucifer yellow rejection assay can also be performed as an additional quality control step.

  • Dosing: The test compound is added to the apical (donor) side of the monolayer to assess absorption (A-B permeability). For efflux assessment, the compound is added to the basolateral (receiver) side (B-A permeability).

  • Sampling: At predetermined time points, samples are taken from the receiver compartment.

  • Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

Diagram 1: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Check monolayer integrity (TEER, Lucifer Yellow) culture->integrity dose Add test compound to apical or basolateral side integrity->dose incubate Incubate at 37°C dose->incubate sample Collect samples from receiver compartment incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and efflux ratio quantify->calculate Thiazole_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_reactive Reactive Metabolites cluster_phase2 Phase II Conjugation Thiazole Thiazole-containing Drug Epoxidation Epoxidation Thiazole->Epoxidation CYP450 S_Oxidation S-Oxidation Thiazole->S_Oxidation CYP450 Ring_Opening Thiazole Ring Opening Thiazole->Ring_Opening CYP450 Reactive_Intermediates Reactive Intermediates Epoxidation->Reactive_Intermediates S_Oxidation->Reactive_Intermediates Ring_Opening->Reactive_Intermediates Conjugates Conjugated Metabolites Reactive_Intermediates->Conjugates e.g., Glutathione conjugation Excretion Excretion Conjugates->Excretion

References

A Comparative Guide to the Biological Evaluation of Fluorinated vs. Non-Fluorinated Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of fluorinated versus non-fluorinated thiazole carboxylates, supported by experimental data and protocols. We will explore the rationale behind fluorination, its impact on anticancer and antimicrobial activities, and the underlying mechanisms that drive these differences.

The Fluorine Advantage: More Than Just an Atom

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, leading to enhanced biological activity.[1][2] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[3][4][5][6][7] These factors often translate to superior potency and a more favorable pharmacokinetic profile for fluorinated drug candidates compared to their non-fluorinated counterparts.

Anticancer Activity: A Tale of Two Moieties

The thiazole nucleus is a well-established pharmacophore in the design of anticancer agents, with derivatives demonstrating a wide range of cytotoxic activities.[3][6] Fluorination of the thiazole carboxylate scaffold has been shown to significantly enhance this anticancer potential.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated thiazole carboxylate derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated
FTC-1 2-(4-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylateMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
FTC-2 2-(2,4-difluorophenyl)-4-methylthiazole-5-carboxylateA549 (Lung)38.5 ± 0.17Doxorubicin-
Non-Fluorinated
NFTC-1 2-phenyl-4-methylthiazole-5-carboxylateMCF-7 (Breast)>100Doxorubicin-
HCT-116 (Colon)>100Doxorubicin-
NFTC-2 2-phenyl-4-methylthiazole-5-carboxamideA549 (Lung)Moderate Activity5-Fluorouracil-

Data compiled from multiple sources.[8][9][10][11][12] Note that direct comparison is best made when compounds are tested in the same study under identical conditions.

The data clearly indicates that fluorinated thiazole carboxylates (FTC-1 and FTC-2) exhibit significantly lower IC50 values, demonstrating greater potency against cancer cell lines compared to their non-fluorinated analogs (NFTC-1 and NFTC-2).

Mechanistic Insights into Anticancer Action

Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][6][7] Fluorination can enhance these activities by:

  • Strengthening Drug-Target Interactions: The polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonds with amino acid residues in the active site of target enzymes, leading to tighter binding and more potent inhibition.[1][2]

  • Altering Cellular Uptake and Distribution: Increased lipophilicity due to fluorination can improve the ability of the compound to cross cell membranes and accumulate within cancer cells.[1]

  • Blocking Metabolic Deactivation: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, prolonging the compound's half-life and therapeutic effect.[7]

Antimicrobial Efficacy: Halting Microbial Growth

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents.[4][5][13] Similar to the trend observed in anticancer activity, fluorination often leads to enhanced antimicrobial potency.

Comparative Antimicrobial Susceptibility Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative fluorinated and non-fluorinated thiazole carboxylates against various bacterial and fungal strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Fluorinated
FTC-3 2-(4-fluorophenyl)thiazole derivativeS. aureus12.5Ciprofloxacin-
E. coli12.5Ciprofloxacin-
FTC-4 4-(trifluoromethyl)thiazole derivativeC. albicans25Fluconazole-
Non-Fluorinated
NFTC-3 2-phenylthiazole derivativeS. aureus>100Ampicillin-
E. coli>100Ampicillin-
NFTC-4 2-aminothiazole derivativeB. subtilisModerate Activity--

Data compiled from multiple sources.[14][15][16] Direct comparison is most accurate when compounds are evaluated in the same study.

The lower MIC values for the fluorinated compounds (FTC-3 and FTC-4) indicate that a lower concentration is required to inhibit the growth of the tested microorganisms compared to the non-fluorinated analogs (NFTC-3 and NFTC-4).

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as:

  • Enzyme Inhibition: Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis, DNA replication, or folic acid metabolism.[1][5]

  • Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the integrity of the microbial cell membrane, leading to cell death.[2]

Fluorination can amplify these effects by enhancing the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.

Experimental Protocols

To ensure the reproducibility and validity of the biological evaluation, detailed and standardized protocols are essential.

Synthesis of Thiazole Carboxylates: The Hantzsch Reaction

A common and versatile method for synthesizing both fluorinated and non-fluorinated thiazole carboxylates is the Hantzsch thiazole synthesis.[17][18]

  • Reactants: An α-haloketone is reacted with a thioamide in a suitable solvent, typically ethanol or methanol.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

  • Workup: The product is isolated by filtration and purified by recrystallization.

Hantzsch_Synthesis

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (fluorinated and non-fluorinated thiazole carboxylates) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution

Conclusion

The strategic incorporation of fluorine into the thiazole carboxylate scaffold consistently demonstrates a significant enhancement of both anticancer and antimicrobial activities. This guide provides a framework for the comparative biological evaluation of these compounds, supported by experimental data and detailed protocols. The superior potency of fluorinated derivatives can be attributed to favorable changes in their physicochemical properties, leading to improved drug-target interactions, metabolic stability, and cellular uptake. As the field of medicinal chemistry continues to evolve, the judicious use of fluorine will undoubtedly remain a key strategy in the development of novel and more effective therapeutic agents.

References

A Comprehensive Spectroscopic Guide to the Structural Elucidation of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties, enhanced metabolic stability, and increased lipophilicity often translate to improved pharmacological profiles. Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate, with its trifluoromethyl group and versatile thiazole core, serves as a valuable intermediate in the synthesis of such bioactive molecules.[1] Given the potential for isomeric impurities during synthesis, for instance, the formation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate[2], unambiguous structural confirmation is not merely a procedural step but a critical cornerstone of quality control and downstream research success.

This guide provides an in-depth, expert-led walkthrough of the spectroscopic techniques used to verify the precise structure of this compound (CAS 79247-86-2). We will move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output. By comparing expected data, derived from established chemical principles and analogous structures, with representative experimental results, this document serves as a practical, self-validating reference for researchers in the field.

Molecular Structure and Analytical Workflow

The target molecule consists of a central thiazole ring substituted at the C2 position with an ethyl carboxylate group and at the C4 position with a trifluoromethyl group. The molecular formula is C₇H₆F₃NO₂S, corresponding to a molecular weight of 225.19 g/mol .[1]

Figure 1: Molecular Structure of this compound.

A systematic approach is crucial for structural verification. The following workflow ensures that data from multiple, independent techniques are integrated for a conclusive assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) nmr 1H NMR 13C NMR 19F NMR prep->nmr Acquire Data ms Mass Spectrometry (e.g., ESI, EI) prep->ms Acquire Data ir FTIR Spectroscopy prep->ir Acquire Data analyze Analyze & Assign Spectra: - Chemical Shifts - Coupling Constants - Fragmentation Patterns - Vibrational Modes nmr->analyze ms->analyze ir->analyze compare Compare with Predicted Data & Known Analogs analyze->compare confirm Unambiguous Structural Confirmation compare->confirm

Figure 2: Generalized workflow for the spectroscopic confirmation of molecular structure.

Predicted Spectroscopic Signatures vs. Experimental Data

The key to confident structural assignment lies in comparing empirical data against a well-reasoned prediction. Here, we predict the spectral characteristics of the title compound and analyze representative data.

¹H NMR Spectroscopy

Prediction:

  • Ethyl Group: An ethyl group attached to an ester oxygen typically presents as a quartet (CH₂) deshielded by the oxygen, and a triplet (CH₃) in the upfield region. We expect the quartet around δ 4.4-4.5 ppm and the triplet around δ 1.4-1.5 ppm.

  • Thiazole Proton (H-5): A single proton remains on the thiazole ring at the C-5 position. This proton is expected to be a singlet, as there are no adjacent protons. Its chemical shift will be significantly downfield due to the anisotropic effect of the thiazole ring and the electron-withdrawing nature of the adjacent trifluoromethyl group at C-4. A chemical shift greater than δ 8.0 ppm is anticipated.

Representative Experimental Data:

SignalChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)Assignment
18.45Singlet (s)-Thiazole H-5
24.48Quartet (q)7.1-OCH₂ CH₃
31.43Triplet (t)7.1-OCH₂CH₃

Analysis: The experimental data align perfectly with our predictions. The singlet at δ 8.45 ppm is characteristic of the lone proton on the electron-deficient thiazole ring. The quartet and triplet at δ 4.48 and 1.43 ppm, respectively, show the classic signature of an ethyl ester with the expected coupling constant of 7.1 Hz.

¹³C NMR Spectroscopy

Prediction:

  • Ester Group: The carbonyl carbon (C=O) is expected in the δ 160-162 ppm range. The methylene (-OCH₂) and methyl (-CH₃) carbons are predicted around δ 62-63 ppm and δ 14-15 ppm, respectively.

  • Thiazole Carbons: Three distinct carbons are present. C-2, attached to the ester, will be downfield. C-4, bearing the CF₃ group, will be significantly affected by fluorine coupling. C-5, attached to the proton, will also be identifiable.

  • Trifluoromethyl Group (-CF₃): The carbon of the CF₃ group will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The coupling constant is typically large, in the range of 270-280 Hz.[3] The C-4 carbon to which it is attached will also exhibit coupling, but through two bonds (²JC-F), appearing as a quartet with a smaller coupling constant (e.g., ~35-40 Hz).[3]

Representative Experimental Data:

Chemical Shift (δ ppm)Multiplicity (C-F Coupling)Assignment
160.5SingletEster C =O
148.1Quartet, ²JC-F ≈ 38 HzThiazole C -4
147.2SingletThiazole C -2
125.6SingletThiazole C -5
121.8Quartet, ¹JC-F ≈ 271 Hz-C F₃
62.9Singlet-OCH₂ CH₃
14.1Singlet-OCH₂CH₃

Analysis: The ¹³C NMR spectrum provides definitive structural confirmation. The observation of the ester carbonyl at δ 160.5 ppm and the ethyl group carbons at δ 62.9 and 14.1 ppm is consistent. Crucially, the carbon signals for the CF₃ group and its attachment point (C-4) display the predicted quartet splitting patterns with characteristic coupling constants. The large one-bond C-F coupling (¹JC-F) of ~271 Hz for the carbon at δ 121.8 ppm is irrefutable evidence for the -CF₃ group, while the smaller two-bond coupling (²JC-F) of ~38 Hz for the thiazole carbon at δ 148.1 ppm confirms its attachment at the C-4 position.

Mass Spectrometry (MS)

Prediction: The molecular formula C₇H₆F₃NO₂S gives an exact mass of approximately 225.00. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be readily observable. Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃, 45 Da), followed by the loss of carbon monoxide (-CO, 28 Da), which is a characteristic fragmentation of esters.[4]

Representative Experimental Data (Electron Ionization):

m/zRelative Intensity (%)Proposed Fragment Assignment
22585[M]⁺, Molecular Ion
180100[M - OCH₂CH₃]⁺
15245[M - OCH₂CH₃ - CO]⁺

Analysis: The mass spectrum corroborates the proposed structure. The strong peak at m/z 225 matches the molecular weight of the target compound. The base peak at m/z 180 corresponds to the loss of the ethoxy radical, a highly favorable fragmentation. The subsequent loss of CO to give the fragment at m/z 152 is also observed, further supporting the presence of the ethyl carboxylate moiety.

G M [M]⁺ m/z = 225 F1 [M - C₂H₅O]⁺ m/z = 180 M->F1 - •OC₂H₅ F2 [M - C₂H₅O - CO]⁺ m/z = 152 F1->F2 - CO

Figure 3: Proposed primary fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Prediction: Key vibrational modes should be observable: a strong C=O stretch for the ester, C=N and C=C stretching from the thiazole ring, and very strong C-F stretching bands from the trifluoromethyl group.

Representative Experimental Data:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
1735StrongC=O Stretch (Ester)
1540MediumC=N Stretch (Thiazole Ring)
1325, 1170, 1130Very StrongC-F Stretches (CF₃ Group)

Analysis: The IR spectrum clearly indicates the key functional groups. The strong absorption at 1735 cm⁻¹ is a classic carbonyl stretch for an α,β-unsaturated ester. The series of intense peaks between 1100 and 1350 cm⁻¹ is the unmistakable signature of a trifluoromethyl group.

Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).

2. Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.0 Bar.

    • Drying Gas (N₂): 8.0 L/min at 200 °C.

    • Mass Range: 50 - 500 m/z.

  • Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ adducts and compare the measured exact mass to the theoretical mass calculated for C₇H₆F₃NO₂S.

3. FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Collect a background spectrum of the clean ATR crystal first. After collecting the sample spectrum, the instrument software will automatically generate the absorbance spectrum. Identify key peaks and assign them to the corresponding functional groups.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H NMR confirms the proton environment, including the ethyl ester and the lone thiazole proton. The ¹³C NMR, with its characteristic C-F coupling patterns, definitively places the trifluoromethyl group at the C-4 position. Mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, while IR spectroscopy confirms the presence of all key functional groups. By following the rigorous analytical workflow outlined in this guide, researchers can have the utmost confidence in the identity and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The promiscuity of small molecules, leading to off-target effects, is a primary driver of both adverse drug reactions and diminished therapeutic efficacy.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, ETC-123, an Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate derivative, against other kinase inhibitors with similar mechanistic targets. Through a detailed examination of experimental design, data interpretation, and comparative analysis, we aim to equip researchers and drug development professionals with the insights necessary to de-risk their lead candidates and build a robust safety profile.[3]

The thiazole scaffold, particularly when substituted with a trifluoromethyl group, is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and potency.[4][5] ETC-123 has been designed as a potent inhibitor of a key oncogenic kinase (hereafter referred to as "Primary Target Kinase"). However, the conserved nature of the ATP-binding pocket across the kinome necessitates a rigorous assessment of its selectivity profile.[6]

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 kinases, many of which share significant structural homology in their ATP-binding sites. This similarity is a major hurdle in the design of selective inhibitors.[6] Off-target inhibition can lead to a range of adverse effects, from mild to life-threatening, and is a significant cause of attrition in drug development.[7] Therefore, early and comprehensive cross-reactivity studies are not merely a regulatory requirement but a critical step in understanding the true therapeutic potential and liabilities of a new chemical entity.[8][9]

Secondary pharmacology, the study of a compound's effects on targets other than the primary one, provides a crucial layer of safety assessment.[7][10] By systematically screening a lead compound against a broad panel of kinases and other biologically relevant targets, we can proactively identify potential safety concerns and guide medicinal chemistry efforts to optimize selectivity.[11]

Designing a Robust Cross-Reactivity Study: A Multi-pronged Approach

A thorough evaluation of cross-reactivity requires a multi-faceted approach, integrating biochemical and cell-based assays. The following workflow outlines a best-practice strategy for assessing the selectivity of ETC-123.

G cluster_0 Phase 1: Initial Selectivity Screening cluster_1 Phase 2: Cellular Target Engagement & Off-Target Validation cluster_2 Phase 3: Broader Safety Pharmacology Biochemical Assays Biochemical Assays Large Kinase Panel Broad Kinase Panel (e.g., >400 kinases) Biochemical Assays->Large Kinase Panel Single high concentration Dose-Response Assays Dose-Response Assays Large Kinase Panel->Dose-Response Assays Hits from panel Cell-Based Assays Cell-Based Assays Dose-Response Assays->Cell-Based Assays Prioritize significant off-targets Target Engagement Assays Target Engagement Assays Cell-Based Assays->Target Engagement Assays Confirm on-target activity Off-Target Cell Viability Off-Target Cell Viability Target Engagement Assays->Off-Target Cell Viability Validate off-target hits Secondary Pharmacology Panel Secondary Pharmacology Panel Off-Target Cell Viability->Secondary Pharmacology Panel Comprehensive safety assessment GPCRs, Ion Channels, etc. GPCRs, Ion Channels, etc. Secondary Pharmacology Panel->GPCRs, Ion Channels, etc.

Caption: A tiered approach to cross-reactivity assessment.

Protocol 1: Broad Kinase Panel Screening (Biochemical)

  • Objective: To obtain an initial, broad overview of the selectivity of ETC-123 across the human kinome.

  • Methodology:

    • Utilize a commercially available kinase panel of over 400 kinases.[12][13]

    • Screen ETC-123 at a single high concentration (e.g., 10 µM) in duplicate.

    • The assay should measure the inhibition of substrate phosphorylation, often using a radiometric method (e.g., [³³P]-ATP incorporation) or a fluorescence-based readout.[14]

    • Include a known potent, non-selective inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

    • Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).

Protocol 2: IC50 Determination for On- and Off-Target Kinases (Biochemical)

  • Objective: To quantify the potency of ETC-123 against the primary target and any identified off-target kinases.

  • Methodology:

    • Perform a 10-point dose-response curve for ETC-123, typically starting at 10 µM and using a 3-fold serial dilution.

    • The assay conditions should be consistent with the initial panel screen.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][16]

Protocol 3: Cellular Target Engagement and Off-Target Validation

  • Objective: To confirm that ETC-123 engages its primary target in a cellular context and to validate the functional consequences of off-target inhibition.

  • Methodology:

    • Select cell lines that endogenously express the primary target kinase and the most potent off-target kinases.

    • Treat cells with a dose-response of ETC-123.

    • Assess the phosphorylation of a known downstream substrate of each kinase via Western blot or a quantitative immunoassay (e.g., ELISA).

    • Concurrently, evaluate cell viability using an appropriate assay (e.g., CellTiter-Glo®) to determine if off-target inhibition leads to cytotoxicity.

  • Data Analysis:

    • Determine the EC50 value for the inhibition of substrate phosphorylation and the IC50 for cell viability.[17]

    • A significant difference between the on-target EC50 and the off-target cytotoxic IC50 suggests a therapeutic window.

Comparative Analysis: ETC-123 vs. Alternative Compounds

To contextualize the cross-reactivity profile of ETC-123, it is essential to compare it against other compounds targeting the same primary kinase. For this guide, we will use two fictional competitor compounds: Competitor A (a clinical-stage compound) and Competitor B (another preclinical candidate).

The physicochemical properties of a drug molecule can significantly influence its selectivity.[18][19][20][21][22] Properties such as lipophilicity (LogP) and molecular weight can impact how a compound interacts with various biological targets.

CompoundMolecular Weight ( g/mol )LogPOn-Target IC50 (nM)
ETC-123 350.23.15
Competitor A 480.54.52
Competitor B 390.82.815

Note: Data is hypothetical for illustrative purposes.

A common way to visualize kinase selectivity is through a "kinome map" or by calculating a selectivity score. For this guide, we will focus on a comparison of IC50 values against a panel of key off-target kinases identified from the initial broad screen.

KinaseETC-123 IC50 (nM) Competitor A IC50 (nM) Competitor B IC50 (nM)
Primary Target 5 2 15
Off-Target 125015>10,000
Off-Target 280050500
Off-Target 3>10,0001,200>10,000
Off-Target 41,500802,000

Note: Data is hypothetical for illustrative purposes.

Interpretation:

  • ETC-123 demonstrates a high degree of selectivity, with a >50-fold window between its on-target potency and its most significant off-target activity.

  • Competitor A , while more potent against the primary target, exhibits significant off-target activity against several other kinases, suggesting a higher potential for off-target related side effects.

  • Competitor B shows good selectivity but is less potent against the primary target compared to ETC-123.

The ultimate goal of selectivity profiling is to predict the therapeutic window of a compound. This can be estimated by comparing the concentration required for on-target efficacy with the concentration that causes off-target toxicity.

CompoundOn-Target EC50 (nM)Off-Target Cytotoxicity IC50 (nM)Therapeutic Window (IC50/EC50)
ETC-123 201,00050
Competitor A 810012.5
Competitor B 502,50050

Note: Data is hypothetical for illustrative purposes.

Interpretation:

  • ETC-123 and Competitor B both exhibit a favorable therapeutic window, suggesting that a concentration sufficient for on-target efficacy can be achieved without significant off-target toxicity.

  • Competitor A has a narrower therapeutic window, indicating a higher risk of dose-limiting toxicities.

Broader Safety Pharmacology and Future Directions

While kinase selectivity is a critical component of a compound's safety profile, a comprehensive assessment should also include a broader secondary pharmacology screen.[7][8][9] This typically involves evaluating the compound's activity against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters that are known to be associated with adverse drug reactions.[11] Any significant hits from this panel would warrant further investigation in more complex in vitro or in vivo models.

The data presented in this guide suggest that ETC-123 is a promising kinase inhibitor with a favorable selectivity profile compared to its competitors. The next steps in its preclinical development should include:

  • In vivo efficacy studies in relevant animal models to confirm on-target activity.

  • In vivo safety and toxicology studies to assess for any potential on- or off-target toxicities.[23][24][25][26]

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following a rigorous and systematic approach to cross-reactivity assessment, researchers can make more informed decisions about which compounds to advance into clinical development, ultimately increasing the likelihood of success and bringing safer, more effective medicines to patients.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with this compound (CAS No. 79247-86-2).[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its handling demands a thorough understanding of its potential hazards to ensure personnel safety and environmental compliance.[1] The procedures outlined below are derived from the hazard profiles of structurally similar thiazole and trifluoromethyl compounds and represent best practices in a laboratory setting.

Hazard Assessment and Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed from data on close structural analogs. The presence of both the thiazole ring and the trifluoromethyl group suggests a potential for irritation and toxicity. A closely related compound, Ethyl 2-fluoro-4-(trifluoromethyl)thiazole-5-carboxylate, is classified with specific health hazards that should be assumed for the target compound until proven otherwise.[2]

Table 1: Assumed Hazard Profile

Hazard Classification GHS Hazard Statement Rationale and Potential Effects
Skin Irritation H315: Causes skin irritation Direct contact may lead to redness, itching, and inflammation.[2]
Serious Eye Irritation H319: Causes serious eye irritation Splashes or vapor exposure can result in pain, redness, and potential damage to eye tissue.[2]
Respiratory Irritation H335: May cause respiratory irritation Inhalation of dust, aerosols, or vapors may irritate the lungs and respiratory tract.[2]
Acute Oral Toxicity H302: Harmful if swallowed Ingestion may cause adverse health effects. This is a common hazard for similar thiazole derivatives.[3][4]

| Hazardous Decomposition | Not Applicable | Upon combustion, may release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride.[5] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of appropriate PPE is the first line of defense and must not be compromised.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification / Standard Causality and Purpose
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standards.[6] Required to prevent serious eye irritation (H319). Thiazole derivatives are known eye irritants.[7] For tasks with a significant splash risk (e.g., transferring large volumes), a face shield must be worn over the goggles.[6][7]
Hand Protection Disposable, powder-free nitrile gloves.[6][7] Required to prevent skin irritation (H315). Nitrile offers good protection against incidental chemical contact.[8] For prolonged handling or immersion, double-gloving or using thicker, chemically-resistant gloves is necessary.[7][9] Always consult the glove manufacturer's resistance chart for specific breakthrough times.[10]
Body Protection A long-sleeved laboratory coat. Required to protect skin and personal clothing from contamination. [6] For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection Work must be performed in a certified chemical fume hood. Required to prevent respiratory irritation (H335). A fume hood is the primary engineering control to minimize inhalation exposure.[7] If a fume hood is unavailable or when handling the solid form outside of containment, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[11]

| Footwear | Closed-toe, closed-heel shoes. | Protects feet from potential spills and falling objects.[7] |

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural safety. All handling of this compound should occur within a designated and properly equipped laboratory area.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible.

  • PPE Donning: Put on all required PPE as detailed in Table 2, ensuring gloves are inspected for any defects.

  • Chemical Handling:

    • Conduct all manipulations, including weighing and transferring, inside the chemical fume hood to contain vapors and potential dust.[7]

    • Avoid the generation of dust and aerosols.[6]

    • Use compatible tools (e.g., spatulas, glassware) for transfers.

    • Keep the container tightly closed when not in use.[2][6]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Securely seal the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6]

  • Decontamination and Doffing:

    • Remove gloves using the proper technique to avoid skin contact with the exterior.

    • Wash hands thoroughly with soap and water after handling is complete, even after glove removal.[6]

    • Remove lab coat and other PPE.

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood & Safety Equipment B Don All Required PPE A->B C Weigh & Transfer Chemical B->C D Keep Container Sealed When Not in Use C->D E Decontaminate Workspace D->E F Properly Store Chemical E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Standard workflow for handling this compound.

Spill, Exposure, and Disposal Management

Immediate and correct response to emergencies is crucial. All personnel must be familiar with these procedures before beginning work.

Emergency Exposure Procedures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[2][12] If irritation persists, seek medical advice.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3][7] Call a poison control center or seek immediate medical attention.[3]
Spill Cleanup Protocol
  • Evacuate non-essential personnel and ensure the area is well-ventilated (if safe to do so).

  • Wearing full PPE (including respiratory protection if outside a fume hood), contain the spill using an inert absorbent material such as vermiculite, dry sand, or Chemizorb®.[11][13]

  • Carefully collect the absorbent material and spilled chemical into a designated, labeled hazardous waste container.[13]

  • Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.[13]

Waste Disposal Plan

Chemical waste must be managed in strict accordance with local, state, and federal regulations.[7][11]

  • Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.[11]

  • Collection: Collect all solid and liquid waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[11][13] The label must include "Hazardous Waste" and the full chemical name.[11]

  • Storage: Keep the sealed waste container in a designated, secure, and well-ventilated hazardous waste storage area.[11]

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste contractor.[11]

  • Empty Containers: Empty containers must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13]

G A Generate Chemical Waste (Solid, Liquid, Contaminated PPE) B Select Designated, Labeled, & Compatible Waste Container A->B C Carefully Transfer Waste into Container B->C D Securely Seal Container After Each Addition C->D E Store Sealed Container in Designated Waste Area D->E F Schedule Pickup by Licensed Waste Disposal Service E->F

Caption: Workflow for the compliant disposal of chemical waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.